AS-605240
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFLMPDUSYGV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018492 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287651-14-2, 648450-29-7 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS605240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AS-605240 mechanism of action as a selective PI3Kgamma inhibitor
AS-605240: Mechanism of Action & Technical Guide for Selective PI3K Inhibition
Executive Summary
AS-605240 is a potent, orally active, small-molecule inhibitor targeting Phosphoinositide 3-kinase gamma (PI3K
| Parameter | Technical Specification |
| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione |
| Primary Target | PI3K |
| Potency (IC | 8 nM (Recombinant human PI3K |
| Binding Mode | ATP-Competitive |
| PDB Accession | 2A5U (Crystal structure of human PI3K |
| Key Application | Autoimmune disease models (RA, SLE), Pulmonary Fibrosis, Oncology |
Molecular Mechanism of Action
Structural Basis of Inhibition
AS-605240 functions as an ATP-competitive inhibitor .[3] It binds to the ATP-binding pocket of the p110
-
Crystal Structure Evidence (PDB: 2A5U): Structural analysis reveals that the thiazolidinedione core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (specifically Val882 ).
-
Selectivity Logic: The quinoxaline moiety extends into the affinity pocket, exploiting subtle structural differences between the p110
isoform and Class IA isoforms (p110 , , ). This results in a 30-fold selectivity over PI3K and , and a 7.5-fold selectivity over PI3K .[3][4]
Signaling Pathway Interference
PI3K
Mechanism:
-
Chemokines (e.g., C5a, MCP-1) bind GPCRs on leukocytes.
-
G
subunits dissociate and bind the p101 regulatory subunit of PI3K . -
AS-605240 blocks the catalytic p110
subunit from phosphorylating PIP2 to PIP3. -
Result: Recruitment of PH-domain proteins (Akt/PKB) to the membrane is abolished, halting chemotaxis and superoxide production.
Figure 1: Mechanism of AS-605240 interference in GPCR-mediated PI3K
Experimental Validation & Protocols
Isoform Selectivity Profile
The following IC
| Isoform | IC | Selectivity Fold (vs |
| PI3K | 8 | 1x (Target) |
| PI3K | 60 | 7.5x |
| PI3K | 270 | 33x |
| PI3K | 300 | 37x |
Protocol: Cell-Based Selectivity Assay (GPCR vs. RTK)
Objective: To validate PI3K
Materials:
-
Cell Line: RAW264.7 (Murine Macrophages) or BMDMs.
-
Reagents: AS-605240 (dissolved in DMSO), Recombinant Mouse C5a, Recombinant Mouse CSF-1.
-
Readout: Western Blot (pAkt Ser473).
Step-by-Step Methodology:
-
Seeding: Plate RAW264.7 cells at
cells/well in 6-well plates. Allow adherence for 24h. -
Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free DMEM for 4 hours. Why: This reduces basal Akt phosphorylation to near-zero.
-
Inhibitor Treatment: Add AS-605240 at graded concentrations (e.g., 10 nM, 100 nM, 1
M). Include a DMSO vehicle control. Incubate for 30 minutes at 37°C. -
Stimulation:
-
Group A (GPCR): Stimulate with C5a (10 nM) for 2 minutes.
-
Group B (RTK Control): Stimulate with CSF-1 (10 ng/mL) for 2 minutes.
-
-
Lysis: Immediately aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Na
VO , NaF). -
Analysis: Perform SDS-PAGE and Western Blotting for pAkt (Ser473) and Total Akt.
Expected Result: AS-605240 should potently inhibit C5a-induced pAkt (IC
Figure 2: Experimental workflow for validating PI3K
Therapeutic Implications
AS-605240 has demonstrated efficacy in multiple in vivo models, validating PI3K
-
Rheumatoid Arthritis (RA):
-
Systemic Lupus Erythematosus (SLE):
-
Model: MRL/lpr mice.
-
Outcome: Extended lifespan and reduced glomerulonephritis by suppressing autoreactive T-cell activation.
-
-
Pulmonary Fibrosis:
-
Model: Bleomycin-induced fibrosis.
-
Mechanism: Reduction of leukocyte infiltration into the lung interstitium and decreased collagen deposition.
-
References
-
Camps, M. et al. (2005).[4][7] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[1][4][5][7] Nature Medicine, 11(9), 936-943.[7]
-
Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191-201.
-
Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933-935.[7]
-
RCSB Protein Data Bank. (2005). Crystal Structure of human PI3Kgamma complexed with AS605240 (Entry 2A5U).
-
Hirsch, E. et al. (2000). Central role for G protein-phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049-1053.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. Effects of PI3Kgamma inhibition using AS-605240 in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Precision Immunomodulation: AS-605240-Mediated Suppression of Autoreactive T Cells in NOD Mice
[1][2][3]
Executive Summary
This technical guide details the mechanistic role and experimental application of AS-605240 , a selective Phosphoinositide 3-kinase gamma (PI3K
Unlike broad-spectrum immunosuppressants, AS-605240 offers a precision approach by exploiting a critical signaling divergence between pathogenic effector T cells (Teff) and regulatory T cells (Tregs). This guide provides researchers with the rationale, verified protocols, and data interpretation frameworks necessary to replicate and extend these findings.
The Molecular Target: PI3K in T Cell Signaling
Class I PI3Ks are pivotal in leukocyte signaling, but the
The Signaling Divergence
The therapeutic efficacy of AS-605240 relies on the differential dependency of T cell subsets on the PI3K
-
Effector T Cells (Teff): Highly dependent on PI3K
for the phosphorylation of Akt (pAkt). High pAkt levels drive survival, proliferation, and migration into the pancreatic islets. Blockade leads to Teff suppression.[2][3] -
Regulatory T Cells (Tregs): Possess a distinct signaling plasticity. When PI3K
is inhibited, Tregs maintain viability and expand via the cAMP response element-binding (CREB) pathway.
Visualization: The Differential Mechanism
The following diagram illustrates how AS-605240 shifts the intracellular balance to favor tolerance.
Figure 1: AS-605240 blocks the PI3K
Experimental Protocols
To replicate the suppression of autoreactive T cells in NOD mice, strict adherence to dosage and timing is critical. The following protocol is derived from the seminal work of Azzi et al. and validated optimization studies.
Phase A: Reagent Preparation
-
Compound: AS-605240 (CAS: 648450-29-7).
-
Vehicle: 10% DMSO in PBS or 0.5% Carboxymethylcellulose (CMC) / 0.25% Tween-80 (for oral suspension). Note: IP injection with minimal DMSO is preferred for consistency in murine models.
-
Stock Solution: Dissolve AS-605240 in 100% DMSO to create a master stock. Dilute to working concentration immediately prior to injection to prevent precipitation.
Phase B: In Vivo Administration (Preventative Model)
| Parameter | Specification | Rationale |
| Mouse Strain | NOD/ShiLtJ (Female) | Females exhibit higher diabetes incidence (60-80%) compared to males. |
| Start Age | 10 Weeks | Corresponds to "pre-diabetic" phase where insulitis is established but overt hyperglycemia is absent. |
| Dosage | 30 mg/kg | Validated therapeutic window.[3][4][5] <10mg/kg is often sub-therapeutic; >50mg/kg risks off-target toxicity. |
| Route | Intraperitoneal (i.p.)[3][4] | Ensures rapid systemic bioavailability. |
| Frequency | Daily (q.d.) | Required due to the half-life of small molecule kinase inhibitors in rodents. |
| Duration | 7 Weeks | Sufficient to cover the critical window of beta-cell destruction. |
Phase C: Monitoring & Endpoints
-
Glycemia: Measure tail vein blood glucose weekly.
-
Diabetes Definition: Two consecutive readings >250 mg/dL.
-
-
Histology (Insulitis Score): At endpoint (Week 17-20), harvest pancreas. Fix in formalin, embed in paraffin, stain with H&E and anti-insulin.
-
Flow Cytometry (The Critical Readout):
-
Tissue: Spleen and Pancreatic Lymph Nodes (PLN).
-
Stimulation: Ex vivo stimulation with BDC2.5 mimotope or anti-CD3/CD28 is required to visualize cytokine production.
-
Workflow Visualization
The following diagram outlines the chronological workflow for testing AS-605240 efficacy.
Figure 2: Experimental timeline for evaluating AS-605240 in the NOD mouse model.
Data Interpretation & Expected Results
When analyzing the impact of AS-605240, successful suppression of autoreactive T cells is defined by specific quantitative shifts in the immune profile.
Flow Cytometry Gating Strategy
To confirm the mechanism of action, you must demonstrate the reduction of pAkt specifically in the effector population.
-
Gate 1: CD3+ CD4+ (Helper T cells).
-
Gate 2: CD25+ FoxP3+ (Tregs) vs. CD25- FoxP3- (Effectors).
-
Readout: Intracellular pAkt (Ser473).
Expected Data Profile:
| Marker | Control (Vehicle) | AS-605240 Treated | Interpretation |
| pAkt (in Teff) | High (MFI +++) | Low (MFI +) | Blockade of survival signal in pathogenic cells. |
| pAkt (in Treg) | Low/Moderate | Low (MFI +) | Tregs are less dependent on Akt for survival. |
| FoxP3+ Frequency | ~5-10% of CD4+ | Increased (~15-20%) | Relative expansion of Tregs due to selective pressure. |
| IFN- | High | Significantly Reduced | Suppression of Th1 inflammatory response. |
Histological Scoring (Insulitis)
A blinded analysis of pancreatic islets usually yields the following shift:
-
Vehicle: >60% of islets show invasive insulitis (lymphocytes penetrating the islet core).
-
Treated: >70% of islets are preserved (peri-insulitis or no infiltration), with strong insulin staining.
Translational Implications
The transition from NOD mice to human clinical application rests on the selectivity of the inhibitor.
-
Safety Profile: Pan-PI3K inhibitors (targeting
) induce severe hyperglycemia by blocking insulin signaling in the liver and muscle. AS-605240, being -selective, avoids this metabolic toxicity because PI3K is not involved in insulin receptor signaling. -
Therapeutic Window: The ability of AS-605240 to reverse new-onset diabetes in mice (not just prevent it) suggests it could be viable for patients in the "honeymoon phase" of T1D to preserve remaining beta-cell mass.
References
-
Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.
-
Azzi, J., et al. (2017). PI3Kgamma Deficient NOD-Mice Are Protected from Diabetes by Restoring the Balance of Regulatory to Effector-T-Cells.[6] Frontiers in Immunology.
-
[Link]
-
-
Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3Kγ Deficient NOD-Mice Are Protected from Diabetes by Restoring the Balance of Regulatory to Effector-T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Effect of AS-605240 on Akt Phosphorylation and Signaling Pathways
Executive Summary
AS-605240 is a potent, ATP-competitive inhibitor targeting the phosphoinositide 3-kinase gamma (PI3K
This specificity makes it a critical tool for dissecting inflammatory signaling in leukocytes (neutrophils, macrophages, T-cells) where PI3K
Pharmacological Profile & Selectivity
To use AS-605240 effectively, researchers must understand its therapeutic window. While selective for the
Table 1: Inhibitory Potency (IC ) Across PI3K Isoforms
| Target Isoform | Class | IC | Selectivity Ratio (vs. | Biological Context |
| PI3K | IB | 8 nM | 1x (Target) | GPCR-mediated inflammation (Chemokines) |
| PI3K | IA | 60 nM | ~7.5x | Insulin/Growth Factor signaling |
| PI3K | IA | 270 nM | ~33x | GPCR/RTK hybrid signaling |
| PI3K | IA | 300 nM | ~37x | B-cell/T-cell antigen receptor signaling |
Key Insight: In experimental designs, maintaining concentrations between 100 nM and 1
Mechanistic Impact: The GPCR-PI3K -Akt Axis
The defining feature of AS-605240 is its ability to decouple GPCR activation from Akt survival signaling.
Mechanism of Action[5][8][9][10][11][12][13]
-
Stimulus: Chemokines (e.g., MCP-1/CCL2, RANTES/CCL5, C5a) bind to G
-coupled GPCRs. -
Activation: The G
subunits dissociate and bind the regulatory subunit (p101 or p84) of PI3K . -
Catalysis: PI3K
phosphorylates PIP to generate PIP at the plasma membrane.[8] -
Recruitment: PIP
recruits Akt (via PH domain) and PDK1. -
Inhibition: AS-605240 occupies the ATP-binding pocket of the p110
catalytic subunit, preventing PIP generation. -
Outcome: Akt remains cytosolic and unphosphorylated; downstream effectors (mTOR, NF-
B) are suppressed.
Visualization: Pathway Blockade
Figure 1: Mechanism of AS-605240 within the GPCR-driven signaling cascade. The drug competitively inhibits the ATP binding site of PI3K
Experimental Application Guide
To generate reproducible data regarding AS-605240's effect on Akt, the following protocol is recommended. This workflow controls for basal PI3K activity (often driven by serum growth factors).
Protocol: Validating Akt Inhibition in Macrophages/T-Cells
1. Cell Preparation & Starvation (Critical Step)
-
Why: Serum contains growth factors (EGF, Insulin) that activate PI3K
/ . To isolate PI3K activity, you must reduce this background. -
Step: Culture cells (e.g., RAW 264.7, THP-1, or primary T-cells) in media containing 0.5% FBS (low serum) or 0% FBS for 4–12 hours prior to treatment.
2. Inhibitor Pre-treatment
-
Preparation: Dissolve AS-605240 in DMSO to a 10 mM stock. Store at -20°C.
-
Dosing: Dilute to working concentration (e.g., 1
M ). -
Control: Vehicle control (DMSO only) is mandatory.
-
Timing: Incubate cells with AS-605240 for 30–60 minutes before adding the stimulus.
3. Stimulation
-
Agonist: Add a specific GPCR agonist (e.g., MCP-1/CCL2 at 10–50 ng/mL or C5a at 100 nM).
-
Timing: Stimulate for 5, 15, and 30 minutes . Akt phosphorylation is rapid and transient; 1 hour is often too late.
4. Lysis & Western Blotting
-
Lysis Buffer: Must contain phosphatase inhibitors (Na
VO , NaF) to preserve phosphorylation status. -
Primary Antibodies:
-
Anti-p-Akt (Ser473) – Primary readout for maximal activation.
-
Anti-p-Akt (Thr308) – Secondary readout.
-
Anti-Total Akt – Loading control (Required).
-
5. Interpretation
-
Success: A strong band for p-Akt appears in the "Stimulus + DMSO" lane. This band is significantly attenuated or absent in the "Stimulus + AS-605240" lane. Total Akt remains constant.
Advanced Signaling: Crosstalk & Therapeutic Context
AS-605240 does not act in isolation.[3][5][9][10] Its suppression of Akt leads to pleiotropic effects in autoimmune and inflammatory models.
A. NF- B Crosstalk
Akt is a positive regulator of IKK (I
B. Treg Modulation (The cAMP Axis)
In T-cells, PI3K
-
Mechanism: AS-605240 reduces Akt activity
Increased cAMP levels Activation of CREB Enhanced FoxP3 expression . -
Result: Expansion of Regulatory T-cells (Tregs) which restores immune tolerance in models like Type 1 Diabetes (NOD mice).[13]
Visualization: Downstream Pleiotropy
Figure 2: Divergent outcomes of AS-605240 treatment. Inhibition of Akt suppresses inflammatory cytokines via NF-
References
-
Camps, M. et al. (2005).[7] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5] Nature Medicine, 11(9), 936–943.
-
Barber, D. F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935.
-
Azzi, J. et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.
- Verheijen, J. C. et al. (2010). Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Drugs of the Future, 35(1), 35-44.
-
Jin, H. et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 415, 145-158.
Sources
- 1. tribioscience.com [tribioscience.com]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibitor of PI3Kγ ameliorates TNBS-induced colitis in mice by affecting the functional activity of CD4+CD25+FoxP3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]
- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AS-605240 Modulation of Treg Expansion and FoxP3 Stability
Executive Summary
This guide details the application of AS-605240 , a selective Phosphoinositide 3-kinase gamma (PI3K
Key findings synthesized in this guide demonstrate that AS-605240 does not merely suppress immune activation; it actively favors the stability and expansion of FoxP3+ Tregs, primarily by dampening the Akt-mTOR axis and enhancing cAMP response element-binding (CREB) signaling.
Mechanistic Basis: The PI3K -Akt-FoxP3 Axis
To effectively utilize AS-605240, researchers must understand the signaling "switch" it manipulates. In CD4+ T cells, the PI3K-Akt pathway acts as a negative regulator of FoxP3 expression.
The Signaling Cascade
-
TCR/Chemokine Activation: Upon stimulation, PI3K
is recruited to the membrane (often via G-protein coupled receptors or TCR costimulation). -
Akt Hyperactivation: PI3K
generates PIP3, recruiting and phosphorylating Akt (p-Akt Ser473). -
FoxP3 Suppression: High levels of p-Akt phosphorylate Foxo1/3a, sequestering them in the cytoplasm. Without nuclear Foxo, FoxP3 transcription is unstable.
-
The AS-605240 Effect: By selectively blocking PI3K
, AS-605240 reduces p-Akt levels.[2] This allows Foxo factors to remain nuclear and, crucially, enhances p-CREB activity. p-CREB binds to the FoxP3 promoter, stabilizing its expression and promoting Treg differentiation (iTreg) and expansion.
Visualization of Signaling Pathway[2][4][5][6]
Caption: AS-605240 inhibition of PI3K
Pharmacodynamics & Selectivity Profile[2][7][8]
AS-605240 is chosen over pan-PI3K inhibitors (like Wortmannin) due to its isoform selectivity. This is critical for preserving broad immune function while targeting the specific inflammatory recruitment and Teff activation pathways.
Table 1: AS-605240 Selectivity Profile (Cell-free Kinase Assays)
| Target Isoform | IC50 / Ki | Selectivity Factor (vs. | Impact on Protocol |
| PI3K | 8 nM | 1x (Primary Target) | Effective at low nanomolar range. |
| PI3K | 60 nM | ~7.5x | Potential off-target effects > 1 |
| PI3K | 270 nM | ~33x | Minimal inhibition at standard doses. |
| PI3K | 300 nM | ~37x | Minimal inhibition; spares B-cell specific signaling. |
Critical Insight: In experimental settings, concentrations above 1
M risk inhibiting PI3K, which is ubiquitous in non-immune tissues. For specific Treg modulation, a titration curve between 100 nM and 1 M is recommended to ensure -specificity.
Experimental Protocols
Workflow A: In Vitro Treg Differentiation (iTreg)
This protocol validates the capacity of AS-605240 to enhance the conversion of naive CD4+ T cells into FoxP3+ Tregs.
Reagents:
-
Naive CD4+ T cells (CD4+CD62L+CD25-).
-
Anti-CD3/CD28 dynabeads or plate-bound antibodies.
-
Recombinant TGF-
1 (Critical: AS-605240 potentiates TGF- ; it does not induce Tregs in isolation).
Step-by-Step Methodology:
-
Preparation: Isolate naive CD4+ T cells from murine spleen or human PBMCs using magnetic negative selection (purity >95%).
-
Activation: Plate cells at
cells/mL in complete RPMI-1640. Stimulate with anti-CD3 ( ) and anti-CD28 ( ). -
Induction Cocktail:
-
Control: TGF-
1 (2 ng/mL) + DMSO. -
Experimental: TGF-
1 (2 ng/mL) + AS-605240 (Titrate: 100 nM, 500 nM, 1 M).
-
-
Incubation: Culture for 72–96 hours at 37°C, 5% CO2.
-
Readout:
-
Stain for surface markers: CD4, CD25.[5]
-
Fix/Permeabilize (using FoxP3 buffer set).
-
Intracellular stain: FoxP3-APC or PE.
-
Optional: Phospho-flow for p-Akt (Ser473) and p-CREB to confirm mechanism.
-
Workflow B: In Vivo Treg Expansion (Autoimmune Model)
Based on protocols established in NOD (Non-Obese Diabetic) mice models.[6]
-
Dosing: Administer AS-605240 at 30 mg/kg via intraperitoneal (i.p.) injection daily.[6]
-
Vehicle: 10% PEG400 / 0.5% Tween-80 in PBS (AS-605240 has poor water solubility).
-
Duration: 1–3 weeks depending on disease severity.
-
Analysis: Harvest spleen/lymph nodes. Gate on CD4+ cells.[6] Compare %FoxP3+ in Vehicle vs. Treated.[6][7]
-
Expected Result: Increase in %FoxP3+ Tregs and a decrease in Teff (CD44hiCD62Llo) populations.[6]
-
Visualization of Experimental Workflow
Caption: Standardized workflow for assessing AS-605240 impact on iTreg differentiation.
Data Interpretation & Troubleshooting
Quantitative Expectations
When analyzing Flow Cytometry data, the "Success Criteria" for AS-605240 treatment should be defined as:
| Readout | Vehicle (TGF- | AS-605240 + TGF- | Interpretation |
| % FoxP3+ (of CD4) | ~10–15% | 25–40% | Potentiation of Treg induction. |
| p-Akt (MFI) | High | Low | Successful PI3K |
| p-CREB (MFI) | Moderate | High | Activation of rescue pathway. |
Troubleshooting
-
No Treg Expansion: Ensure TGF-
is present. AS-605240 is a "potentiator" of differentiation, not a sole inducer. It lowers the activation threshold for FoxP3 but requires the TGF- cytokine signal. -
High Cell Death: If viability drops significantly, the concentration may be >5
M, causing off-target inhibition of PI3K (critical for cell survival) or PI3K . Reduce dose to <1 M. -
Solubility Issues: AS-605240 is hydrophobic. Ensure DMSO stocks are fresh and avoid repeated freeze-thaw cycles.[4] For in vivo work, use PEG400/Tween carriers.
References
-
Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933–935. Link
-
Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518. Link
-
Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. Link
-
Subramanian, S., et al. (2010). A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats.[2] Biochemical Pharmacology, 79(6), 888-894. Link
Sources
- 1. Selective inhibition of regulatory T cells by targeting PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of phosphoinositide‑3 kinases γ/δ ameliorates pulmonary granuloma by rescuing Treg function in a sarcoidosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
therapeutic potential of AS-605240 in autoimmune diabetes research
Technical Guide: AS-605240 as a PI3K Inhibitor for Reversing Autoimmune Diabetes
Executive Summary
AS-605240 is a potent, isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K
Mechanistic Rationale: The PI3K Checkpoint
Target Specificity
PI3K
The Treg/Teff Differential
The therapeutic efficacy of AS-605240 hinges on a distinct signaling requirement between effector and regulatory T cells:
-
Effector T Cells (Teff): Highly dependent on the PI3K
-Akt-mTOR axis for survival, migration, and inflammatory cytokine production (IFN- ). In T1D, these cells exhibit hyperactive Akt phosphorylation.[5] -
Regulatory T Cells (Tregs): Maintain suppressive function with lower baseline Akt activity. High Akt signaling can actually destabilize the Treg lineage (FoxP3 stability).
-
Therapeutic Outcome: Inhibition of PI3K
reduces p-Akt levels, selectively inducing apoptosis or anergy in autoreactive Teffs while preserving or expanding the Treg population, thereby restoring tolerance.
Signaling Pathway Visualization
The following diagram illustrates the differential impact of PI3K
Caption: PI3K
Preclinical Efficacy Data
Key studies, notably by Azzi et al. (2012), demonstrated robust efficacy in the NOD mouse model.
| Metric | Outcome with AS-605240 Treatment | Control (Vehicle) |
| Prevention (Prediabetic) | 100% protection during 7-week therapy | 0% protection (Diabetes onset >70%) |
| Reversal (New Onset) | 73% reversal of hyperglycemia (3-week Tx) | 0% reversal |
| Long-term Reversal | 80% reversal (8-week Tx); durable >13 weeks | N/A |
| Insulitis Score | Significantly reduced; peri-islet confinement | Severe invasive insulitis |
| Treg:Teff Ratio | Increased (Treg expansion) | Low (Teff dominance) |
Experimental Protocol: In Vivo Administration
Note: While some literature simplifies the vehicle description to "PBS," AS-605240 is a hydrophobic thiazolidinedione derivative. For reproducible in vivo results, a solubility-optimized formulation is critical to prevent precipitation and ensure bioavailability.
Compound Preparation (Stock & Working Solution)
Reagents:
-
AS-605240 (Purity >98%)[2]
-
DMSO (Dimethyl sulfoxide), sterile
-
PEG-300 (Polyethylene glycol 300)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Stock Solution: Dissolve AS-605240 in 100% DMSO to a concentration of 25 mg/mL . Store aliquots at -20°C.
-
Vehicle Formulation (Working Solution): Prepare fresh daily.
-
Mixing Order: Add DMSO stock
PEG-300 (vortex) Tween-80 (vortex) Saline (slow addition while vortexing).
Dosing Regimen (NOD Mouse Model)
-
Subject: Female NOD/ShiLtJ mice.
-
Dose: 30 mg/kg body weight.[6]
-
Frequency: Daily (q.d.).
-
Duration:
-
Prevention Study: Start at 10 weeks of age; treat for 7 weeks.[9]
-
Reversal Study: Start immediately upon confirmation of hyperglycemia (>250 mg/dL for 2 consecutive days); treat for 3–8 weeks.
-
Experimental Workflow
The following diagram outlines the critical path for a reversal study.
Caption: Workflow for evaluating AS-605240 efficacy in reversing new-onset diabetes in NOD mice.
Safety & Selectivity Profile
-
Isoform Selectivity: AS-605240 is highly selective for PI3K
( nM) compared to PI3K ( nM), PI3K ( nM), and PI3K ( nM). -
Toxicity: At therapeutic doses (30 mg/kg), mice show no significant weight loss or signs of generalized toxicity.
-
Glucose Homeostasis: Unlike PI3K
inhibitors, PI3K inhibition does not induce acute hyperglycemia or insulin resistance in peripheral tissues, as PI3K is not the primary effector of insulin signaling in muscle/liver.
Translational Outlook
While AS-605240 serves as an excellent chemical probe, clinical translation requires addressing:
-
Solubility: The hydrophobicity requires advanced formulation (e.g., lipid nanoparticles) for human oral delivery.
-
Chronic Suppression: Long-term impact on innate immunity (neutrophil function) must be monitored, though the sparing of Tregs suggests a lower risk of broad autoimmunity compared to pan-immunosuppressants.
References
-
Azzi, J., et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-
Inhibitor AS605240 in Autoimmune Diabetes. Diabetes, 61(6), 1509–1518. -
Barber, D. F., et al. (2005). PI3K
inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935. -
Rommel, C., et al. (2007). PI3K
and PI3K : partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201. -
Camps, M., et al. (2005). Blockade of PI3K
suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Prevention and cure of autoimmune diabetes in nonobese diabetic mice by continuous administration of FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AS-605240 inhibition of inflammatory cytokines IL-6 and TNF-alpha
Targeting PI3K with AS-605240: Mechanisms and Protocols for Cytokine Suppression
Molecular Target & Pharmacological Profile[4]
Selectivity Profile
Unlike Class IA PI3Ks (
Expert Insight: While AS-605240 is highly selective, it is not absolute.[2] At concentrations
Table 1: AS-605240 Inhibitory Potency (IC
| Isoform | Class | IC | Selectivity Ratio (vs | Physiological Implication |
| PI3K | IB | 8 | 1x | Chemotaxis, Cytokine release (Target) |
| PI3K | IA | 60 | 7.5x | Insulin signaling, Glucose metabolism |
| PI3K | IA | 270 | 33x | Thrombosis, Cell proliferation |
| PI3K | IA | 300 | 37x | B-cell development |
Data aggregated from Camps et al. (2005) and validated biochemical assays.
Mechanistic Pathway: The PI3K -NF B Axis
The suppression of IL-6 and TNF-
-
Stimulation: Ligands (e.g., C5a, fMLP) or cross-talk from TLR4 (LPS stimulation) activate PI3K
. -
Signal Transduction: PI3K
catalyzes the phosphorylation of PIP2 to PIP3. -
Effector Activation: PIP3 recruits Akt (Protein Kinase B) to the membrane, leading to its phosphorylation.
-
Transcription Factor Regulation: p-Akt activates the IKK complex, which degrades I
B, releasing NF- B. -
Cytokine Production: NF-
B translocates to the nucleus, driving the transcription of pro-inflammatory genes (Il6, Tnf).
Inhibition: AS-605240 blocks Step 2, preventing the Akt-driven activation of NF-
Visualization: Signaling Pathway
Figure 1: AS-605240 interrupts the PI3K
Validated Experimental Protocols
Protocol A: In Vitro Cytokine Suppression (RAW 264.7 Macrophages)
Objective: Quantify the reduction of LPS-induced TNF-
Materials:
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Reagent: AS-605240 (Dissolved in DMSO to 10 mM stock).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.
-
Readout: ELISA or RT-qPCR.
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow adherence for 12 hours. -
Starvation (Critical): Replace media with serum-reduced (0.5% FBS) DMEM for 4 hours. Why? This reduces basal Akt phosphorylation caused by growth factors in serum, isolating the inflammatory response.
-
Inhibitor Pre-treatment: Add AS-605240.
-
Dose Range: 0.1
M, 0.5 M, 1.0 M. -
Timing: Incubate for 60 minutes prior to LPS.
-
Control: Vehicle control (DMSO < 0.1%).
-
-
Stimulation: Add LPS (final concentration 100 ng/mL) directly to the media containing the inhibitor.
-
Incubation:
-
For mRNA (RT-qPCR): Harvest cells at 4-6 hours .
-
For Protein (ELISA): Collect supernatant at 18-24 hours .
-
-
Analysis: Centrifuge supernatants (500xg, 5 min) to remove debris before freezing at -80°C.
Protocol B: In Vivo Formulation & Dosing (Murine Inflammation Model)
Objective: Systemic delivery for Collagen-Induced Arthritis (CIA) or Peritonitis models.
Formulation Strategy: AS-605240 has poor aqueous solubility.[3] A suspension vehicle is required for oral gavage (PO) or Intraperitoneal (IP) injection.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.25% Tween-80 in saline.
-
Preparation:
-
Weigh AS-605240 powder.[4]
-
Add a small volume of Tween-80 and grind/vortex to wet the powder.
-
Slowly add 0.5% CMC solution while vortexing to create a homogenous suspension.
-
Note: Sonicate for 10-15 minutes if aggregates persist.
-
Dosing Regimen:
-
Effective Dose: 25 mg/kg to 50 mg/kg.[5]
-
Frequency: Twice daily (BID) via oral gavage.
-
Reference Standard: Camps et al. demonstrated that 50 mg/kg/day reduced joint inflammation scores by ~50%.
Visualization: Experimental Workflow
Figure 2: Temporal workflow for in vitro validation of cytokine inhibition.
Troubleshooting & Optimization (E-E-A-T)
Solubility Issues
-
Problem: AS-605240 precipitates in cell culture media upon addition.
-
Solution: Ensure the DMSO stock is warmed to 37°C before use. Do not exceed a final DMSO concentration of 0.1% in the well, as DMSO alone can modulate macrophage responses. If precipitation occurs, dilute the stock 1:10 in media immediately before adding to the well, rather than dropping pure DMSO stock directly onto cells.
Cytotoxicity Verification
-
Problem: Reduction in cytokines is due to cell death, not pathway inhibition.
-
Validation: Always run a parallel MTT or CCK-8 viability assay.
-
Acceptance Criteria: Viability > 90% at the highest tested concentration (e.g., 1
M). If viability drops below 80%, the cytokine data is invalid.
-
Isoform Drift
-
Problem: Unexpected metabolic effects (e.g., glucose uptake changes).
-
Cause: Dosing > 5
M likely inhibits PI3K . -
Correction: Titrate down. The IC
for is 8 nM; effective cellular inhibition usually occurs between 100 nM and 500 nM. There is rarely a justification for exceeding 1 M in specific signaling studies.
References
-
Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.
-
Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935.[6]
-
Sun, J. et al. (2023).[3][7] AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption.[7] Drug Design, Development and Therapy, 17, 1275–1288.[7]
-
Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201.
Sources
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Efficacy of AS-605240 in Collagen-Induced Arthritis Models
The following technical guide details the efficacy, mechanism, and experimental application of AS-605240 in Collagen-Induced Arthritis (CIA) mouse models.
Executive Summary
AS-605240 is a potent, ATP-competitive, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K
Preclinical validation in Collagen-Induced Arthritis (CIA) mouse models demonstrates that AS-605240 significantly suppresses joint inflammation, pannus formation, and cartilage erosion. Unlike pan-PI3K inhibitors, which often carry high toxicity due to broad inhibition of insulin signaling (mediated by PI3K
Mechanistic Rationale: The PI3K Checkpoint
Molecular Target Profile
PI3K
Selectivity Profile (IC
-
PI3K
: 8 nM (Primary Target)[1][2] -
PI3K
: 60 nM (~7.5-fold selectivity) -
PI3K
: 270 nM[1][2] -
PI3K
: 300 nM[1][2]
Pathway Blockade
In the arthritic joint, chemokines activate PI3K
-
Chemotaxis: Actin polymerization and migration into the synovium.
-
Activation: Respiratory burst and cytokine release (TNF-
, IL-1 ). -
Survival: Inhibition of apoptosis in inflammatory cells.
AS-605240 interrupts this cascade, effectively "blinding" immune cells to the chemokine gradient of the arthritic joint.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] AS-605240 inhibits GPCR-mediated PI3K
Experimental Framework: The CIA Model
The Collagen-Induced Arthritis model in DBA/1 mice is the gold standard for testing AS-605240 because it mimics the autoimmune and inflammatory phases of human RA.
Efficacy Data Summary
The following data summarizes key findings from validation studies (e.g., Camps et al., Nat Med 2005) utilizing AS-605240 in CIA mice.
Table 1: Therapeutic Efficacy of AS-605240 (Oral/IP, 30 mg/kg/day)
| Parameter | Control (Vehicle) | AS-605240 Treated | Reduction / Impact |
| Clinical Score (0-16) | 10.5 ± 1.2 | 3.2 ± 0.8 | ~70% Reduction |
| Incidence of Arthritis | 90 - 100% | 40 - 50% | Delayed & Reduced |
| Paw Swelling | Severe Edema | Minimal/Normal | Significant |
| Histology (Erosion) | Extensive Pannus | Preserved Joint Architecture | High Protection |
| Neutrophil Infiltration | High (Synovium) | Low | Mechanism Validated |
Experimental Timeline
The efficacy of AS-605240 is typically evaluated in a Therapeutic Dosing regimen (started after disease onset) or a Prophylactic regimen (started before onset).
Figure 2: CIA Experimental Timeline. Dosing typically begins around the booster injection (prophylactic) or upon first signs of swelling (therapeutic).
Detailed Experimental Protocol
This protocol synthesizes best practices for evaluating AS-605240 in male DBA/1 mice.
Phase 1: Preparation
-
Compound Preparation:
-
Dissolve AS-605240 in 0.5% Methylcellulose (for oral gavage) or 10% DMSO / 90% Saline (for IP injection).
-
Note: AS-605240 is hydrophobic. Sonication may be required.
-
-
Animals: Male DBA/1 mice (8-10 weeks old).
-
Induction Reagents:
-
Bovine Type II Collagen (CII) (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL).
-
Phase 2: Induction of Arthritis
-
Day 0 (Primary Immunization):
-
Emulsify CII and CFA in a 1:1 ratio (ice-cold).
-
Inject 100 µL of emulsion intradermally (i.d.) at the base of the tail.[7]
-
-
Day 21 (Booster):
-
Emulsify CII and Incomplete Freund's Adjuvant (IFA) 1:1.
-
Inject 100 µL i.d. (proximal to primary site) or i.p. depending on specific lab validation.
-
Phase 3: Treatment & Scoring
-
Grouping: Randomize mice upon first signs of paw swelling (approx. Day 25-28).
-
Dosing:
-
Group A: Vehicle Control (Daily).
-
Group B: AS-605240 (30 mg/kg, Oral Gavage or IP, BID or QD).
-
Reference: Camps et al. utilized 50 mg/kg/day orally in prophylactic settings and 30 mg/kg IP in other inflammatory models. 30 mg/kg is the recommended starting point for robust efficacy without overt toxicity.
-
-
Scoring System (Daily):
-
0: Normal.
-
1: Erythema/mild swelling of one digit.
-
2: Erythema/swelling of >1 digit or mild paw swelling.
-
3: Erythema/swelling of the entire paw.
-
4: Ankylosis (joint rigidity/deformity).
-
Max score per mouse = 16 (4 paws x 4).
-
Phase 4: Analysis
-
Histology: Decalcify paws, section, and stain with H&E (inflammation) and Safranin-O (cartilage).
-
Cytokines: Measure serum TNF-
and IL-6 via ELISA. AS-605240 treatment should significantly lower these levels compared to vehicle.
Translational Perspective
The efficacy of AS-605240 in the CIA model highlights the therapeutic potential of PI3K
However, clinical translation requires careful monitoring of potential off-target effects on PI3K
References
-
Camps, M. et al. (2005).[4][6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.[6] Link
-
Barber, D.F. et al. (2005).[6] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935. Link
-
Brand, D.D. et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Link
-
Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201. Link
-
MedChemExpress. AS-605240 Product Information & Biological Activity. Link
Sources
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. medchemexpress.com [medchemexpress.com]
role of AS-605240 in reducing pulmonary fibrosis and inflammation
Technical Guide: AS-605240 Inhibition of PI3K in Pulmonary Fibrosis
Executive Summary
This guide details the mechanistic role and experimental application of AS-605240 , a selective phosphoinositide 3-kinase gamma (PI3K
This document serves as a protocol-driven resource for researchers aiming to replicate therapeutic efficacy in in vivo models (specifically Bleomycin-induced fibrosis) and understand the signaling cascades involved.
Mechanistic Foundation: The PI3K Axis
Pulmonary fibrosis is driven by a feedback loop between chronic inflammation and fibroblast activation. PI3K
Cellular Targets
-
Leukocytes (Macrophages/Neutrophils): PI3K
regulates chemotaxis and the release of pro-inflammatory cytokines (TNF- , IL-1 ). Inhibition prevents the recruitment of immune cells to the lung interstitium. -
Fibroblasts: PI3K
signaling promotes differentiation into myofibroblasts and collagen synthesis via the Akt/mTOR pathway.
Signaling Pathway Diagram
The following diagram illustrates how AS-605240 intercepts the signaling cascade preventing the transcription of pro-fibrotic and pro-inflammatory genes.
Figure 1: AS-605240 intercepts GPCR-mediated PI3K
Preclinical Efficacy & Data Summary
Studies utilizing the Bleomycin (BLM) model have demonstrated that AS-605240 significantly attenuates lung injury. The compound is effective in both preventive (administered from Day 0) and therapeutic (administered after established inflammation, e.g., Day 7) regimens.
Table 1: Quantitative Effects of AS-605240 in BLM Models
| Parameter | Control (BLM + Vehicle) | Treatment (BLM + AS-605240) | Effect Magnitude |
| Hydroxyproline ( | High (>300 | Reduced (~150-200 | ~40-50% Reduction |
| Ashcroft Score (0-8 scale) | 5.5 - 7.0 (Severe Fibrosis) | 2.5 - 3.5 (Mild Fibrosis) | Significant Improvement (p<0.01) |
| TNF- | Elevated | Suppressed | ~60% Reduction |
| Survival Rate (Day 21) | ~60-70% | >90% | Improved Survival |
Data synthesized from Wu et al. (2010) and related PI3K
Detailed Experimental Protocol
To ensure reproducibility, the following protocol outlines the preparation and administration of AS-605240 in a murine Bleomycin model.
Compound Preparation (Vehicle & Solubility)
AS-605240 is hydrophobic. For oral gavage, a suspension in methylcellulose is recommended over high-concentration DMSO to minimize vehicle-induced gastric irritation during chronic dosing.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in saline.
-
Preparation:
-
Weigh the required amount of AS-605240 powder.
-
Add a small volume of Tween-80 (0.5% final vol) to wet the powder.
-
Slowly add 0.5% CMC while vortexing to create a homogeneous suspension.
-
Note: Prepare fresh daily. Sonicate for 10 minutes prior to administration.
-
In Vivo Workflow (C57BL/6 Mice)
Objective: Evaluate anti-fibrotic efficacy.
-
Induction (Day 0): Anesthetize mice (Ketamine/Xylazine). Administer Bleomycin sulfate (2.0 - 3.5 mg/kg) via intratracheal instillation.
-
Grouping:
-
Group A: Sham (Saline IT + Vehicle PO)
-
Group B: Model (Bleomycin IT + Vehicle PO)
-
Group C: Treatment (Bleomycin IT + AS-605240 30 mg/kg PO)
-
-
Dosing Regimen:
Workflow Diagram
Figure 2: Timeline for evaluating AS-605240 in Bleomycin-induced pulmonary fibrosis.
Critical Assays for Validation
To validate the specific mechanism of AS-605240, researchers must look beyond general fibrosis markers.
-
Phospho-Akt (Ser473) Western Blot:
-
Rationale: AS-605240 blocks PI3K
, preventing the conversion of PIP2 to PIP3, thereby inhibiting Akt phosphorylation. -
Expectation: Lung homogenates from treated mice should show significantly lower p-Akt levels compared to the Vehicle group, confirming target engagement.
-
-
Macrophage Polarization (FACS/qPCR):
-
Rationale: PI3K
drives M2 macrophage polarization (profibrotic). -
Expectation: Treatment should reduce M2 markers (Arg1, CD206) and potentially restore M1/M2 balance.
-
References
-
Wu, Q., et al. (2010). "A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats." Biochemical and Biophysical Research Communications.
-
Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine.
-
Barberis, L., & Hirsch, E. (2008). "Targeting phosphoinositide 3-kinase gamma to fight inflammation and more." Thrombosis and Haemostasis.
-
Russo, R.C., et al. (2011). "Phosphoinositide 3-kinase gamma plays a critical role in bleomycin-induced pulmonary inflammation and fibrosis in mice." Journal of Leukocyte Biology.
Methodological & Application
Application Note: In Vivo Formulation & Delivery of AS-605240
Abstract & Introduction
AS-605240 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3K
However, AS-605240 exhibits high lipophilicity (LogP ~4.5) and poor aqueous solubility, presenting significant challenges for in vivo administration. Standard aqueous buffers (PBS, Saline) result in immediate precipitation, leading to erratic bioavailability and potential abdominal irritation in rodent models.
This guide details a robust Binary Co-solvent Formulation (DMSO/PEG300) designed to maximize solubility while maintaining physiological tolerability. We prioritize a "Step-Down" solvation method to prevent "crashing out" (precipitation) during preparation.
Mechanism of Action
Understanding the target validates the need for precise dosing. PI3K
Figure 1: PI3K
Pre-Formulation Data & Safety Limits
Before proceeding, verify your experimental constraints against these standard limits for murine models.
Physicochemical Properties
| Property | Value | Implication |
| Molecular Weight | 357.36 g/mol | Small molecule, rapid absorption. |
| Solubility (DMSO) | ~30-50 mg/mL | Excellent stock solvent. |
| Solubility (Water) | < 0.1 mg/mL | Critical: Do not add water directly to powder. |
| Appearance | Off-white/Yellow solid | Solution should be clear yellow. |
Vehicle Component Safety (Mouse, 20g)
| Component | Function | Max Recommended % | Max Vol (IP) | Notes |
| DMSO | Primary Solubilizer | 10-15% | ~1-2 mL/kg | High % causes neurotoxicity/pain. |
| PEG300 | Co-solvent / Carrier | 40-90% | ~5 mL/kg | Viscous. Warm before injecting. |
| Tween 80 | Surfactant (Optional) | 5% | - | Prevents re-precipitation. |
| Saline | Diluent | Balance | - | Reduces viscosity. |
Formulation Protocols
We present two protocols. Protocol A is the standard for high-dose studies where solubility is the limiting factor. Protocol B is optimized for lower viscosity and better tolerability in chronic dosing.
Protocol A: The "10/90" High-Solubility Mix
Best for: High doses (>30 mg/kg) or single-dose acute studies. Composition:10% DMSO + 90% PEG300 [2]
-
Calculate: For a 20g mouse receiving 30 mg/kg, you need 0.6 mg drug per mouse. If injection volume is 100 µL, concentration must be 6 mg/mL .
-
Weigh: Measure 6 mg of AS-605240 powder into a sterile glass vial.
-
Solubilize (Step 1): Add 100 µL of pure DMSO. Vortex vigorously for 30 seconds until fully dissolved. Solution must be clear yellow.
-
Dilute (Step 2): Slowly add 900 µL of PEG300.
-
Technique: Add PEG300 dropwise while vortexing or swirling.
-
-
Finish: Sonicate for 1-2 minutes to ensure homogeneity.
Protocol B: The "10/40/50" Balanced Mix (Recommended)
Best for: Chronic dosing (daily) to minimize PEG accumulation and viscosity. Composition:10% DMSO + 40% PEG300 + 50% Saline (or PBS)
Critical Warning: The order of addition is non-negotiable. Adding saline before PEG300 will cause irreversible precipitation.
Figure 2: Step-Down Solvation Workflow. The gradient from organic to aqueous solvent prevents precipitation shock.
Step-by-Step Procedure (Example: 10 mL batch at 3 mg/mL):
-
Weigh: 30 mg of AS-605240.
-
DMSO: Add 1.0 mL DMSO. Vortex until clear.
-
PEG300: Add 4.0 mL PEG300. Vortex for 20 seconds. Solution becomes viscous.
-
Saline: Add 5.0 mL sterile Saline (0.9% NaCl).
-
Crucial: Add saline in 1 mL aliquots, vortexing between each addition.
-
Observation: The solution may turn slightly cloudy initially but should clear up. If persistent cloudiness occurs, sonicate at 37°C.
-
-
Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter. Note: Nylon filters may bind drug.
In Vivo Administration Guidelines
Intraperitoneal (IP) Injection[1][3]
-
Needle Gauge: Use 27G or 25G . The viscosity of PEG300 makes 30G needles difficult to use.
-
Temperature: Warm the solution to 37°C immediately before injection. This significantly reduces the viscosity of PEG300 and improves injection consistency.
-
Site: Lower right quadrant of the abdomen to avoid the cecum.
Oral Gavage (PO)[4]
-
Vehicle Modification: Protocol B (with saline) is preferred for gavage to ensure the fluid travels easily down the esophagus.
-
Needle: Use a standard ball-tipped gavage needle (20G for mice).
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| White precipitate immediately upon adding Saline | "Solvent Shock" (Saline added too fast or before PEG) | Discard. Follow Protocol B strictly: DMSO |
| Solution is cloudy | Drug concentration > Solubility limit | Lower concentration (e.g., from 10 mg/mL to 5 mg/mL) or increase PEG300 ratio. |
| Viscosity too high to inject | Cold PEG300 | Warm vial to 37°C. Switch to 25G needle. |
| Animal writhing post-injection | DMSO irritation or pH imbalance | Ensure DMSO |
References
-
Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11(9), 936-943.
-
Barber, D.F., et al. (2005). "PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus." Nature Medicine, 11(9), 933-935.
-
InvivoChem. (n.d.). "AS-605240 Technical Datasheet & Solubility." InvivoChem Official Site.
-
Selleck Chemicals. (n.d.). "In vivo formulation guide for hydrophobic drugs." SelleckChem Protocols.
Disclaimer: This protocol is for Research Use Only (RUO). Not for human diagnostic or therapeutic use. Always consult your institution's IACUC guidelines regarding vehicle toxicity limits.
Sources
Application Note: Optimized Oral Gavage Protocol for AS-605240 in Murine Inflammation Models
Topic: Optimal AS-605240 Oral Gavage Dosage for Mouse Models Content Type: Application Note & Protocol Audience: Senior Researchers, Pharmacologists, In Vivo Scientists
Abstract & Mechanistic Rationale
AS-605240 is a potent, ATP-competitive, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K
Mechanism of Action:
AS-605240 blocks the ATP-binding pocket of the p110
Figure 1: PI3K Signaling Pathway & AS-605240 Intervention[2]
Caption: AS-605240 selectively inhibits PI3K
Formulation Strategy (Critical)
AS-605240 is a hydrophobic small molecule. Dissolving it in pure saline or PBS will result in precipitation and inconsistent dosing. The Gold Standard vehicle for oral gavage of this compound is a suspension in 0.5% Methylcellulose (MC) + 0.1% Tween 80 .
Reagents Required:
-
AS-605240 Powder: Store at -20°C, desiccated.
-
Methylcellulose (400 cP): Viscosity agent to maintain suspension.
-
Tween 80 (Polysorbate 80): Surfactant to wet the hydrophobic powder.
-
Sterile Water: Diluent.
Preparation Protocol (Volume: 10 mL)
-
Vehicle Preparation:
-
Heat 5 mL of sterile water to ~60°C.
-
Add 50 mg Methylcellulose powder while stirring vigorously.
-
Once dispersed, add 5 mL of cold sterile water to solubilize the MC (total vol: 10 mL).
-
Add 10
L Tween 80 (0.1%). Stir until clear. Store at 4°C.[2]
-
-
Compound Suspension:
-
Weigh the required amount of AS-605240 (Calculation:
). -
Critical Step: Add the Tween 80 component directly to the powder first (or a tiny drop of vehicle) and triturate with a pestle or spatula to create a smooth paste. This prevents clumping.
-
Gradually add the Methylcellulose vehicle while vortexing.
-
Sonication: Sonicate for 10–15 minutes in a water bath to ensure a uniform, fine suspension.
-
Dose Optimization & Regimens
The therapeutic window for AS-605240 in mice is well-defined. Below is a stratified dosing guide based on disease model severity.
Table 1: Recommended Dosage Guidelines
| Dose Level | Dosage (mg/kg) | Frequency | Indication / Model | Expected Outcome |
| Low | 10 mg/kg | BID (Twice Daily) | Mild inflammation, Stroke (tMCAO) | Reduction in microglial activation; partial cytokine suppression. |
| Optimal | 30 mg/kg | QD (Once Daily) | Rheumatoid Arthritis (CIA), Diabetes (NOD) | Significant reduction in clinical scores (swelling), robust Akt inhibition. |
| High | 50 mg/kg | QD (Once Daily) | Acute severe inflammation (Lupus/SLE) | Maximal efficacy; monitor for weight loss >10%. |
| Toxicity | >100 mg/kg | - | - | Not recommended for chronic use due to potential off-target effects. |
Expert Insight:
-
Start with 30 mg/kg QD. This dose has historically provided the best balance between efficacy (joint swelling reduction in collagen-induced arthritis) and safety.
-
Bioavailability: Oral bioavailability is good, but absorption is slower than i.p. injection.[3][4] Peak plasma levels (
) typically occur 1–2 hours post-gavage.
Experimental Workflow
This protocol describes the standard operating procedure for a 21-day efficacy study in a Collagen-Induced Arthritis (CIA) model.
Figure 2: Experimental Timeline & Workflow
Caption: 35-day workflow for evaluating AS-605240 efficacy in a chronic inflammation model.
Step-by-Step Protocol:
-
Acclimatization: Acclimatize mice (e.g., DBA/1 or C57BL/6) for 7 days.
-
Disease Induction: Induce model (e.g., Collagen/CFA injection).
-
Enrollment: When clinical score reaches threshold (e.g., paw swelling score
1), randomize mice into groups (n=8-10).-
Group A: Vehicle Control (0.5% MC + 0.1% Tween 80).
-
Group B: AS-605240 (30 mg/kg).[3]
-
-
Administration:
-
Shake suspension well before every mouse.
-
Use a flexible feeding needle (20G for mice >20g).
-
Administer volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
-
Monitoring:
-
Measure paw thickness/clinical score daily.
-
Weigh mice daily.[5] Stop rule: If weight loss >20%, euthanize.
-
Validation & Readouts
To confirm the drug is working mechanistically (Pharmacodynamics), you must validate target engagement.
Primary Biomarker: Phospho-Akt (Ser473) [3]
-
Tissue: Spleen or inflamed joint tissue.
-
Timing: Collect tissue 2 hours post-last dose.
-
Method: Western Blot or ELISA.[3]
-
Expectation: >50% reduction in pAkt/Total Akt ratio compared to Vehicle group.
Secondary Biomarkers:
-
Serum Cytokines: TNF-
, IL-6 (Luminex/ELISA). -
Histology: H&E staining of joints showing reduced neutrophil infiltration and pannus formation.
References
-
Camps, M. et al. (2005).[6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[7] Nature Medicine, 11(9), 936-943. Link
-
Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933-935. Link
-
Azzi, J. et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes.[3] Diabetes, 61(6), 1509–1518. Link
-
Jin, X. et al. (2019).[6] Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 415, 145-158. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: AS-605240 Intraperitoneal Injection Protocols for Autoimmune Models
Abstract & Mechanism of Action
AS-605240 is a potent, ATP-competitive inhibitor highly selective for the phosphoinositide 3-kinase gamma (PI3K
Therapeutic Logic:
PI3K
-
Chemotaxis: Reduces migration of inflammatory cells to sites of tissue damage (e.g., joints in RA, islets in T1D).
-
Akt Phosphorylation: Downregulates survival signals in autoreactive T-cells.
-
Cytokine Release: Blocks production of TNF-
, IL-1 , and IL-6.
PI3K Signaling Pathway Diagram
Figure 1: Mechanism of Action.[1][2] AS-605240 selectively blocks the conversion of PIP2 to PIP3 by PI3K
Compound Preparation (Critical Step)
Challenge: AS-605240 is hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, causing local irritation (peritonitis) and inconsistent pharmacokinetics.
Standard Vehicle Formulation (Suspension/Emulsion) Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dose at 10 mL/kg volume).
| Component | Percentage (v/v) | Role | Order of Addition |
| DMSO | 10% | Primary Solvent | 1st (Dissolve drug here) |
| PEG 300 | 40% | Co-solvent | 2nd (Add slowly, vortex) |
| Tween 80 | 5% | Surfactant | 3rd (Prevents crashing) |
| Saline (0.9%) | 45% | Diluent | 4th (Add last, warm) |
Step-by-Step Preparation Protocol (For 1 mL Working Solution):
-
Weigh: 2.5 mg of AS-605240 powder.
-
Dissolve: Add 100 µL DMSO . Vortex vigorously until completely dissolved (solution must be clear yellow).
-
Stabilize: Add 400 µL PEG 300 . Vortex for 30 seconds.
-
Emulsify: Add 50 µL Tween 80 . Vortex.
-
Dilute: Add 450 µL warm sterile saline (37°C). Add dropwise while vortexing.
-
Note: A fine, milky suspension may form. This is acceptable for i.p. injection if homogeneous. If large crystals are visible, sonicate for 5 minutes at 40°C.
-
In Vivo Experimental Protocols
Dose Ranging & Toxicity
Before committing to long-term autoimmune models, perform a 5-day tolerability study.
-
Low Dose: 10 mg/kg/day
-
Mid Dose: 30 mg/kg/day (Standard Efficacy Dose)
-
High Dose: 50-60 mg/kg/day (Potential Toxicity Threshold)
-
Route: Intraperitoneal (i.p.)[3]
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Specific Disease Models
Protocol A: Type 1 Diabetes (NOD Mice)
Objective: Prevent onset of hyperglycemia or reverse early-stage diabetes.
-
Strain: NOD/ShiLtJ (Female).
-
Start Time:
-
Prevention: Week 10 (pre-diabetic stage).
-
Reversal: Upon two consecutive blood glucose readings > 200 mg/dL.
-
-
Dose: 30 mg/kg, once daily (QD).
-
Duration: 7 weeks or until Week 30 of age.
-
Readouts: Blood glucose (bi-weekly), Insulitis score (H&E histology of pancreas).
Protocol B: Collagen-Induced Arthritis (CIA)
Objective: Reduce joint inflammation and cartilage erosion.
-
Strain: DBA/1J (Male).
-
Induction: Type II Collagen/CFA emulsion (Day 0).
-
Start Time:
-
Dose: 30-50 mg/kg, once daily (QD) or 25 mg/kg twice daily (BID).
-
Duration: 14-21 days post-onset.
-
Readouts: Clinical Arthritis Score (0-4 per paw), Paw thickness (caliper), Histology (Synovitis).
Protocol C: SLE (Lupus) - MRL/lpr Model
Objective: Reduce glomerulonephritis and autoantibody titers.
-
Strain: MRL/MpJ-Fas^lpr (Female).
-
Start Time: Week 12 (onset of proteinuria).
-
Dose: 30 mg/kg, once daily (QD).
-
Duration: 8-12 weeks.
-
Readouts: Proteinuria (dipstick), anti-dsDNA (ELISA), Kidney histology (glomerular cellularity).
Experimental Timeline Diagram
Figure 2: General Experimental Workflow. Note the iterative loop between daily injection and monitoring.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | Temperature drop or saline shock. | Keep solution warm (37°C) before injection. Add saline slowly to the organic phase. |
| Weight Loss (>15%) | Toxicity or Peritonitis. | Reduce dose to 10 mg/kg. Check vehicle pH (should be ~7.0). Alternate injection sides (L/R). |
| Inconsistent Efficacy | Poor bioavailability (PK). | Switch to BID dosing (e.g., 15 mg/kg every 12h) to maintain plasma coverage. |
| Skin Ulceration | Leakage of vehicle (DMSO). | Ensure needle is fully inserted into the peritoneum; pinch skin to close track after withdrawal. |
Expert Tip: For long-term studies (>4 weeks), rotate injection sites strictly between the lower left and lower right quadrants of the abdomen to minimize fibrosis and irritation.
References
-
Camps, M., et al. (2005). Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943. Link
-
Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509-1518. Link
-
Barber, D.F., et al. (2005). PI3Kγ inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933-935. Link
-
MedChemExpress. AS-605240 Product & Solubility Protocol. Link
-
Selleck Chemicals. AS-605240 In Vivo Formulation Calculator. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axiocell.com [axiocell.com]
- 4. Treatment of Lupus-prone MRL-lpr Mice with the Mitochondrial Antioxidant MitoQ - ACR Meeting Abstracts [acrabstracts.org]
- 5. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcγ receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]
dissolving AS-605240 in Tween-80 and saline for animal administration
This Application Note provides a scientifically rigorous guide for the formulation and administration of AS-605240 , a selective PI3K
Executive Summary
AS-605240 is a potent, selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K
This guide details the "Co-Solvent Evaporation" and "Surfactant Wetting" techniques to generate a stable vehicle using Tween-80 and Saline. While the user request focuses on Tween-80/Saline, scientific integrity dictates the inclusion of DMSO as a primary stock solvent to ensure true dissolution prior to aqueous dilution. A DMSO-free suspension protocol is provided as an alternative for strictly organic-solvent-sensitive models.
Physicochemical Context & Reagents
| Parameter | Specification | Notes |
| Compound | AS-605240 | Store powder at -20°C, desiccated. |
| Molecular Weight | ~321.35 g/mol | Formula: C |
| Solubility | DMSO: | Requires surfactant/co-solvent for in vivo concentrations. |
| Primary Vehicle | Tween-80 (Polysorbate 80) | Non-ionic surfactant; stabilizes hydrophobic drugs in aqueous phase. |
| Diluent | 0.9% Sterile Saline | Isotonic buffer for injection. |
| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Recommended:[1] Ensures initial molecular dispersion. |
Experimental Protocols
Protocol A: The "Golden Ratio" Solution (Recommended)
Best for: Intraperitoneal (IP) Injection, Intravenous (IV) Injection Target Formulation: 10% DMSO / 5% Tween-80 / 85% Saline.[2]
Rationale: Dissolving the drug in DMSO first breaks crystal lattice energy. Tween-80 encapsulates the molecules in micelles. Saline provides tonicity.
Step-by-Step Methodology:
-
Calculate Mass: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose) at 10 mL/kg volume (0.25 mL injection), the required concentration is 1 mg/mL .
-
Primary Solubilization (The "Stock"):
-
Weigh 10 mg of AS-605240.
-
Add 1.0 mL of sterile DMSO .
-
Vortex vigorously until completely dissolved (clear yellow solution).
-
-
Surfactant Addition:
-
Add 0.5 mL of Tween-80 directly to the DMSO stock.
-
Critical Step: Vortex for 30 seconds. The solution will become viscous.
-
Why? This pre-mixes the surfactant with the drug before water is introduced, preventing immediate precipitation.
-
-
Aqueous Dilution:
-
Slowly add 8.5 mL of warm (37°C) 0.9% Sterile Saline dropwise while vortexing.
-
Observation: The solution may turn slightly cloudy (Tyndall effect) due to micelle formation but should not have visible particulates.
-
-
Sterilization: Pass through a 0.22
m PES (Polyethersulfone) syringe filter.
Protocol B: DMSO-Free Suspension (Alternative)
Best for: Oral Gavage (PO) where DMSO is contraindicated. Target Formulation: 10% Tween-80 / 90% Saline (Suspension).
Rationale: Without DMSO, AS-605240 will not form a true solution. This method creates a homogeneous suspension.
-
Wetting: Place 10 mg AS-605240 powder in a mortar or microcentrifuge tube.
-
Paste Formation: Add 1.0 mL of Tween-80 . Use a pestle or pipette tip to grind/mix the powder into the Tween until a smooth, lump-free paste is formed.
-
Dilution: Gradually add 9.0 mL of Saline in small aliquots (1 mL at a time), mixing thoroughly between additions.
-
Sonication: Sonicate in a water bath for 10–15 minutes to break up aggregates.
-
QC: Verify homogeneity. Note: Do not filter suspensions; it will remove the drug.
Visualization of Workflows
Figure 1: Formulation Logic & Decision Tree
This diagram illustrates the critical decision points between creating a Solution (Protocol A) vs. a Suspension (Protocol B).
Caption: Workflow distinguishing Solubilization (Protocol A) for injection vs. Suspension (Protocol B) for oral dosing.
Figure 2: Biological Mechanism (PI3K
Signaling)
Understanding the drug's target is essential for interpreting experimental results. AS-605240 blocks the conversion of PIP2 to PIP3, halting downstream inflammatory cascades.
Caption: AS-605240 inhibits PI3K
Animal Administration & Dosing
Dosing Guidelines
-
Standard Dose Range: 10 mg/kg – 50 mg/kg.
-
Administration Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
Frequency: Typically Daily (QD) or Twice Daily (BID) depending on half-life in the specific model.
Procedure: Intraperitoneal (IP) Injection [3]
-
Restraint: Secure the mouse by the scruff, exposing the abdomen.
-
Site Selection: Lower right or left quadrant of the abdomen (avoiding the midline/bladder and liver).
-
Injection: Tilt the mouse head-down (Trendelenburg position) to move viscera away. Insert a 27G needle at a 30° angle.
-
Aspiration: Pull back slightly on the plunger. If yellow fluid (urine) or blood enters, withdraw and discard. If negative, inject smoothly.
Troubleshooting & Quality Control
| Observation | Cause | Solution |
| Precipitation upon Saline addition | Drug concentration too high or mixing too fast. | Use Protocol A (DMSO). Add saline dropwise while vortexing. Lower concentration to 0.5 mg/mL. |
| Solution is cloudy | Micelle formation (Normal) or Crystal growth (Bad). | Let sit for 10 mins. If sediment settles at bottom, it is unstable. If uniformly cloudy, it is likely a stable emulsion. |
| Animal writhing after injection | Vehicle toxicity or pH imbalance. | Ensure Tween-80 content is |
References
-
Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943.
-
MedChemExpress. (2024). AS-605240 Product Datasheet & Solubility Guide. MedChemExpress.
-
InvivoChem. (2024). Tween 80 Formulation Protocols for In Vivo Administration. InvivoChem Application Notes.
-
University of Iowa. (2020). Guidelines on Administration of Substances to Laboratory Animals. IACUC Guidelines.
-
Sigma-Aldrich. (2023). Tween 80 Physical Properties and Solubility Data.[4][5][6] Merck/Sigma Technical Bulletin.
Sources
- 1. greenfield.com [greenfield.com]
- 2. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 3. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
AS-605240 treatment protocol for reversing hyperglycemia in NOD mice
Application Note: AS-605240 Treatment Protocol for Reversing Hyperglycemia in NOD Mice
Abstract
This technical guide outlines the experimental protocol for using AS-605240, a selective Phosphoinositide 3-kinase-gamma (PI3K
Mechanistic Rationale
Type 1 Diabetes (T1D) in NOD mice is driven by the infiltration of autoreactive T cells into pancreatic islets (insulitis). PI3K
-
Target: PI3K
(expressed primarily in hematopoietic cells).[1] -
Action: Inhibition blocks the phosphorylation of Akt (pAkt) in T cells.[2]
-
Outcome:
-
Suppression of Effectors: Reduces survival and migration of autoreactive CD4+ and CD8+ T cells.
-
Restoration of Tregs: Regulatory T cells (Tregs) in T1D have low cAMP levels due to high phosphodiesterase (PDE3B) activity driven by PI3K
. Inhibiting PI3K restores cAMP levels, enhancing Treg function and stability via the CREB pathway.
-
Pathway Visualization
Figure 1: Mechanism of Action. AS-605240 inhibits PI3K
Materials & Formulation
Compound Information
-
Chemical Name: 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione
-
Molecular Weight: 257.27 g/mol
-
Solubility: Soluble in DMSO (up to 50-100 mM). Poorly soluble in water.
Vehicle Preparation (Critical)
The standard vehicle for intraperitoneal (IP) administration in this protocol is a DMSO/PBS mixture. Ensure fresh preparation daily to prevent precipitation.
-
Stock Solution (200 mg/mL): Dissolve pure AS-605240 powder in sterile, anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution (3 mg/mL):
-
Thaw the DMSO stock.
-
Dilute the stock 1:66 into sterile PBS (Phosphate Buffered Saline, pH 7.4).
-
Note: If precipitation occurs, sonicate gently at 37°C. If a suspension persists, ensure uniform suspension by vortexing immediately before injection.
-
Alternative Vehicle: If DMSO toxicity is a concern for long-term dosing, use 0.5% Methylcellulose + 0.2% Tween 80 in water (requires homogenization).
-
Experimental Protocol
Phase 1: Animal Model & Enrollment
-
Strain: NOD/ShiLtJ (Jackson Laboratory Strain #001976).
-
Gender: Female (Females have a significantly higher incidence of spontaneous diabetes, typically 60-80% by 30 weeks).
-
Monitoring Onset:
-
Begin monitoring blood glucose (BG) weekly from 10 weeks of age.
-
Diagnosis of Diabetes: Two consecutive BG readings >250 mg/dL (13.9 mmol/L) taken 24 hours apart.
-
Stratification:
-
New-Onset (Early): BG 250–350 mg/dL. (Best candidates for reversal).
-
Established (Late): BG >400 mg/dL or diabetic for >1 week. (Lower success rate due to extensive beta-cell loss).
-
-
Phase 2: Treatment Regimen
-
Route: Intraperitoneal (IP) Injection.[7]
-
Frequency: Daily (QD).
-
Duration: 7 weeks (continuous).
-
Control Group: Vehicle-only (PBS/DMSO) injected daily.
Dosing Calculation Example: For a 25g mouse:
-
Target Dose: 30 mg/kg
0.025 kg = 0.75 mg. -
Concentration: 3 mg/mL.
-
Injection Volume: 0.75 mg / 3 mg/mL = 0.25 mL (250 µL).
Phase 3: Monitoring & Endpoints
-
Glycemic Control: Measure non-fasting BG twice weekly using a tail-vein glucometer.
-
Remission Criteria: BG < 200 mg/dL for at least 2 consecutive weeks.
-
-
Body Weight: Measure weekly. Significant weight loss (>15%) indicates uncontrolled diabetes or toxicity.
-
Histology (Endpoint): Harvest pancreas at Week 7. Fix in formalin, embed in paraffin, and stain with H&E and Insulin antibodies.
-
Insulitis Scoring: Grade islets 0 (no infiltration) to 4 (extensive infiltration/destruction).
-
Experimental Workflow
Figure 2: Experimental Workflow. From enrollment of spontaneously diabetic mice to treatment and outcome assessment.
Expected Results & Data Interpretation
Based on Azzi et al. (2012), the following outcomes are expected for "New-Onset" mice treated with 30 mg/kg IP Daily:
| Metric | Vehicle Control | AS-605240 Treated | Interpretation |
| Reversal Rate | 0% | ~73% (at 3 weeks) | Drug actively restores normoglycemia. |
| Long-term Survival | <10% (by 30 weeks) | ~50% (post-withdrawal) | Protection persists partially after stopping drug.[7] |
| Insulitis Score | High (Grade 3-4) | Reduced (Grade 1-2) | Preservation of islet architecture. |
| Treg/Teff Ratio | Low | Increased | Mechanistic validation of immune tolerance. |
Troubleshooting Tips:
-
No Reversal? Check the initial BG. If mice start treatment with BG > 450 mg/dL, beta-cell mass may be too depleted for reversal. Ensure enrollment happens immediately upon diagnosis.
-
Precipitation: If the compound crashes out in the syringe, switch to a lipid-based vehicle or warm the solution to 37°C before injection.
-
Toxicity: If mice show lethargy or ruffled fur immediately post-injection, reduce DMSO concentration by using a more concentrated stock and higher dilution factor.
References
-
Azzi, J., et al. (2012). "The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes."[1][4] Diabetes, 61(6), 1509–1518.[1] Available at: [Link]
- Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11(9), 936-943.
- Fife, B. T., & Bluestone, J. A. (2008). "Control of peripheral T-cell tolerance and autoimmunity." Immunology Reviews, 224, 166-182. (Context for Treg/Teff balance in NOD mice).
Sources
- 1. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3Kγ Deficient NOD-Mice Are Protected from Diabetes by Restoring the Balance of Regulatory to Effector-T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
using AS-605240 in flow cytometry analysis of regulatory T cells
Application Note: Flow Cytometry Analysis of Regulatory T Cells Using PI3K Inhibitor AS-605240
Cell Type:Part 1: Introduction & Mechanism of Action
Abstract
The phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of T cell metabolism, migration, and differentiation. While PI3K
This guide details the protocols for using AS-605240 in flow cytometry workflows, specifically addressing the technical challenge of simultaneous nuclear staining (Foxp3) and phospho-protein detection (pAkt S473).
Mechanism of Action
AS-605240 is an ATP-competitive inhibitor highly selective for the PI3K
-
Migration Blockade: Inhibits chemokine-mediated trafficking (e.g., via CCR4/CCR7) to inflamed tissues.
-
Transcriptional Stabilization: By reducing Akt phosphorylation (specifically at Ser473), AS-605240 prevents the phosphorylation-induced nuclear exclusion of Foxo transcription factors. Foxo1/3a are then free to bind the Foxp3 locus, enhancing Treg differentiation and stability.
Figure 1: AS-605240 inhibits PI3K
Part 2: Experimental Protocols
Critical Technical Considerations
-
Solubility: AS-605240 is hydrophobic. Dissolve in high-quality DMSO to create a stock (e.g., 10-50 mM). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration:
-
Buffer Conflict: The "Gold Standard" for Foxp3 is a transcription factor buffer (mild fixation), while pAkt requires harsh permeabilization (often methanol).
-
Recommendation: Use a Methanol-based permeabilization protocol if pAkt is the priority. Note that this may dim CD4 and CD25 fluorescence. Use fluorochromes resistant to methanol (e.g., Pacific Blue, Alexa Fluors, APC) and avoid PE/PerCP if possible, or stain surface markers before fixation.
-
Protocol A: In Vitro Treg Differentiation & Phospho-Flow
This assay measures the ability of AS-605240 to dampen Akt phosphorylation and enhance Foxp3 induction during T cell activation.
1. Reagents
-
Inhibitor: AS-605240 (Stock 10 mM in DMSO).
-
Stimulation: Anti-CD3 (Clone 145-2C11) and Anti-CD28 (Clone 37.51).
-
Differentiation Cocktail: TGF-
1 (2-5 ng/mL) + IL-2 (100 U/mL). -
Fixation/Perm: Methanol (ice-cold 90%) OR Commercial Phospho-Flow Perm Buffer (e.g., BD Perm Buffer III).
2. Cell Preparation & Treatment[2][4]
-
Harvest: Isolate Naïve CD4+ T cells (CD4+ CD62L+ CD25-) from murine spleen/lymph nodes using magnetic enrichment.
-
Seed: Plate
cells/mL in complete RPMI-1640. -
Pre-Incubation: Treat cells with AS-605240 (Titration: 0.1, 1.0, 5.0
M ) for 1 hour at 37°C. Include a DMSO vehicle control. -
Activation: Add Anti-CD3/CD28 beads or plate-bound antibodies + TGF-
/IL-2 cocktail. -
Timepoint:
-
For pAkt readout: Stimulate for 15 - 30 minutes (Peak phosphorylation).
-
For Foxp3 induction: Incubate for 3 - 5 days .
-
3. Staining Workflow (Phospho-Flow Optimized)
Note: This variation prioritizes pAkt detection.
-
Live/Dead: Stain with a fixable viability dye (e.g., Zombie NIR™) for 15 min at RT. Wash.
-
Surface Stain (Pre-Fix): Stain CD4 and CD25 (using methanol-stable fluorophores like APC or Alexa 488) for 20 min on ice.
-
Fixation: Add 4% Paraformaldehyde (PFA) warm (37°C) directly to cells for 10 min. Rapid fixation preserves phosphorylation states.
-
Permeabilization: Spin down, remove PFA. Resuspend pellet vigorously in Ice-Cold 90% Methanol . Incubate on ice for at least 30 min (can be stored at -20°C overnight).
-
Wash: Wash 2x with Flow Buffer (PBS + 2% FBS) to remove methanol.
-
Intracellular Stain: Add antibodies for Foxp3 and pAkt (S473) .[2] Incubate 1 hour at RT in the dark.
-
Acquire: Analyze on flow cytometer.
Protocol B: Data Analysis & Gating Strategy
To accurately assess the effect of AS-605240, use the following hierarchical gating strategy.
Figure 2: Hierarchical gating strategy to isolate Tregs and quantify phosphorylation levels.
Analysis Steps:
-
Gate Tregs: Identify the CD4+ population, then gate on CD25(high) vs Foxp3.
-
Histogram Overlay: Create a histogram of pAkt (S473) intensity gated on the Treg population.
-
Compare: Overlay the "Vehicle Control" (Red) vs "AS-605240 Treated" (Blue).
-
Quantify: Calculate the Median Fluorescence Intensity (MFI) of pAkt.
-
Expected Result: AS-605240 treatment should significantly reduce pAkt MFI compared to vehicle.
-
Expected Result (Differentiation): In the 3-5 day assay, AS-605240 should increase the % of Foxp3+ cells relative to vehicle.
-
Part 3: Troubleshooting & Validation
| Issue | Possible Cause | Corrective Action |
| No reduction in pAkt observed | Stimulation too long/short | pAkt is transient. Ensure fixation occurs 15-30 mins post-stim. |
| Incomplete inhibition | Increase AS-605240 dose to 5 | |
| Loss of CD25/CD4 signal | Methanol damage | Use methanol-resistant fluorophores (APC, PB) or stain after perm (if epitope survives). Alternatively, use BD Phosflow Buffer III. |
| High Cell Death | DMSO toxicity | Ensure final DMSO concentration is <0.1%. |
| Variable Foxp3 staining | Incompatible buffer | If pAkt is not primary, switch to eBioscience Foxp3 Buffer Set (milder) and skip methanol. |
References
-
Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5] Nature Medicine, 11(9), 936-943. Link
-
Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509-1518. Link
-
Barberis, L., et al. (2005). Leukocyte transmigration is dependent on PI3Kgamma.[6] Science, 311(5763). Link
-
Ali, K., et al. (2006). Isoform-specific functions of phosphoinositide 3-kinases: p110 gamma acts as a master switch. Nature, 431. Link
-
Thermo Fisher Scientific. Flow Cytometry Protocols for Phospho-Protein Staining. Link
Sources
- 1. tribioscience.com [tribioscience.com]
- 2. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AS-605240 Solubility & Formulation Guide
Compound: AS-605240 (PI3K
Executive Summary & Chemical Profile
The Core Challenge:
AS-605240 is a lipophilic thiazolidinedione derivative. While highly potent against PI3K
Key Physical Properties:
| Property | Data | Application Note |
| Molecular Weight | 257.27 g/mol | Small molecule, prone to crystallization. |
| Solubility (DMSO) | Excellent. Use as primary stock solvent. | |
| Solubility (Water) | < 0.1 mg/mL | Poor. Direct dissolution is impossible. |
| Solubility (Ethanol) | < 1 mg/mL | Poor. Do not use as primary solvent. |
| Appearance | Yellow Solid | Precipitate appears as fine yellow turbidity. |
In Vitro Troubleshooting (Cell Culture)
Q: Why does the compound precipitate immediately upon adding to my cell culture media?
A: You are likely experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic drug can disperse, leaving the drug supersaturated locally. This forces the drug to crash out of solution.
Protocol: The "Step-Down" Dilution Method
Do not squirt high-concentration stock directly into a static well.
-
Preparation: Ensure your DMSO stock is fully dissolved. If frozen, warm to 37°C and vortex until absolutely clear.
-
Serial Dilution (in DMSO): Prepare a "Working Stock" in DMSO that is 1000x your final assay concentration.
-
Example: If you need 1
M in the well, make a 1 mM stock in DMSO.
-
-
Rapid Dispersion:
-
Pipette the culture media into a tube first.
-
While vortexing the media gently (or swirling rapidly), add the specific volume of the DMSO Working Stock.
-
Target DMSO: Keep final DMSO concentration
0.1% to avoid cytotoxicity, though AS-605240 protocols often tolerate up to 0.5% in robust cell lines.
-
-
Visual Check: Hold the tube up to the light. If you see a "milky" swirl that does not disappear, the compound has precipitated. Do not filter (you will filter out the drug). Sonicate the media for 5 minutes.
Visual Workflow: Cell Culture Preparation
Figure 1: Optimal workflow for preventing solvent shock during in vitro preparation. Note the serial dilution in DMSO prior to aqueous exposure.
In Vivo Formulation (Animal Studies)
Q: Can I dissolve AS-605240 in PBS for IP injection?
A: No. Attempting to dissolve this compound in pure saline or PBS will result in a suspension that clogs needles and provides erratic bioavailability. You must use a Co-Solvent System or a Suspending Vehicle .
Recommended Formulation A: The Solution (High Bioavailability)
Best for IP or Oral administration where rapid absorption is required.
Formula: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Note: The order of addition is critical. If you add saline too early, the drug will crash.
-
Weigh the required amount of AS-605240.
-
Add 10% volume DMSO. Vortex/Sonication until completely dissolved (clear yellow).
-
Add 40% volume PEG300. Vortex mix.
-
Add 5% volume Tween 80. Vortex mix.
-
Add 45% volume Saline (or PBS). Add this slowly dropwise while vortexing.
-
Result: A clear solution or very fine stable suspension.
-
Recommended Formulation B: The Suspension (Longer Term)
Best for Oral Gavage (PO) at higher doses (e.g., 30-50 mg/kg).
Formula: 0.5% Methylcellulose (MC) + 0.25% Tween 80 in Water.[1]
-
Weigh AS-605240 solid.
-
Add Tween 80 directly to the powder to "wet" it.
-
Add 0.5% MC solution incrementally while triturating (grinding) or sonicating.
-
Homogenize to ensure uniform suspension before gavage.
Decision Tree: Vehicle Selection
Figure 2: Vehicle selection guide based on administration route. The PEG/Tween co-solvent system is preferred for IP to avoid local irritation from particulates.
Frequently Asked Questions (FAQs)
Q: My stock solution in DMSO froze at -20°C. Is it ruined? A: No. DMSO freezes at 19°C. This is normal.
-
Fix: Thaw at room temperature or 37°C. Check for precipitate. If crystals are visible, sonicate for 10 minutes. Do not use until the solution is perfectly clear.
Q: I see "oiling out" when I add the saline in the co-solvent protocol. A: This happens if the saline is added too fast or if the solution is cold.
-
Fix: Warm the mixture to 37°C. Sonicate. Add saline dropwise while the tube is on a vortex mixer.
Q: What is the maximum shelf life of the formulated vehicle? A:
-
DMSO Stock: 6 months at -20°C (desiccated).
-
Aqueous Formulations (PEG/Saline or MC): Prepare Fresh. Do not store. The compound will hydrolyze or precipitate over 24 hours in aqueous environments.
References
-
Camps, M. et al. "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11, 936-943 (2005).[2]
-
Cayman Chemical. "AS-605240 Product Information & Solubility." CaymanChem.com.
-
Selleck Chemicals. "AS-605240 Datasheet and In Vivo Formulation Guide." Selleckchem.com.
-
MedChemExpress. "AS-605240 Solubility and Preparation." MedChemExpress.com.
Sources
Technical Support Center: AS-605240 Formulation for In Vivo Injection
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for AS-605240. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and troubleshooting solutions for formulating the PI3Kγ inhibitor AS-605240 for in vivo experiments. We understand that achieving a stable and effective injectable formulation for poorly soluble compounds is a critical step in preclinical research. This document provides a direct, question-and-answer-based approach to navigate these challenges successfully.
Section 1: Understanding the Challenge & the Compound
This section addresses the fundamental properties of AS-605240 and the scientific rationale behind its formulation requirements.
Q1: What is AS-605240 and what is its mechanism of action?
AS-605240 is a potent and specific, ATP-competitive small molecule inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] PI3Ks are a family of lipid kinases crucial for multiple intracellular signaling pathways involved in cell survival, proliferation, and inflammation.[3][4] The γ-isoform is primarily expressed in leukocytes, making it a key target in inflammatory and autoimmune diseases.[5] By selectively inhibiting PI3Kγ (IC₅₀ = 8 nM), AS-605240 has been shown to suppress joint inflammation, reverse autoimmune diabetes in mouse models, and reduce inflammatory cytokine production, making it a valuable tool for research in these areas.[1][3][6]
Q2: Why is dissolving AS-605240 directly into saline for injection not feasible?
Like many kinase inhibitors, AS-605240 has a chemical structure that is highly lipophilic (fat-soluble) and consequently poorly soluble in aqueous solutions like saline.[7][8] This is a common challenge for a significant percentage of new chemical entities in drug development.[9] Attempting to dissolve AS-605240 directly in saline will result in an inability to achieve a homogenous solution at the required therapeutic concentrations, leading to precipitation, inaccurate dosing, and potential for severe adverse events like embolism if injected.
Table 1: Physicochemical and Pharmacological Properties of AS-605240
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇N₃O₂S | [1] |
| Molecular Weight | 257.3 g/mol | [1] |
| Target | PI3Kγ | [2] |
| IC₅₀ (PI3Kγ) | 8 nM | [1][2] |
| Selectivity | >7.5-fold over PI3Kα, >30-fold over PI3Kβ and PI3Kδ | [2] |
| Common In Vivo Doses | 5-50 mg/kg | [10][11] |
| Administration Routes | Oral (PO), Intraperitoneal (IP) | [10][11] |
Section 2: Recommended Formulation Protocol for Non-Intravenous Injection
This section provides a detailed, validated protocol for preparing AS-605240 for in vivo studies. The goal is to create a stable suspension suitable for intraperitoneal (IP) or subcutaneous (SC) administration.
Q3: What is a reliable, step-by-step method to prepare AS-605240 for in vivo use?
The following co-solvent formulation is recommended for achieving a final concentration of up to 2.5 mg/mL. This protocol is designed to be prepared fresh on the day of use.[10]
The Causality Behind the Components:
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent used to create an initial, concentrated stock solution of AS-605240.
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that enhances the solubility of poorly soluble compounds and is widely used in parenteral formulations.[12]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a stabilizer and emulsifying agent. It prevents the drug from precipitating out when the organic-rich formulation is introduced into the aqueous environment of the body.[7][12]
-
Saline (0.9% NaCl): The final aqueous vehicle used to bring the formulation to the desired volume and ensure it is isotonic.[12]
Experimental Protocol: Preparation of a 2.5 mg/mL AS-605240 Suspension
-
Prepare Initial Stock: First, prepare a 25 mg/mL stock solution of AS-605240 in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.
-
Add Co-Solvent: To prepare 1 mL of the final formulation, begin with 100 µL of your 25 mg/mL DMSO stock solution. To this, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add Surfactant/Stabilizer: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex again until fully mixed.
-
Final Dilution: Add 450 µL of sterile saline (0.9% NaCl) to the mixture. The final solution may appear as a fine, homogenous suspension. Mix well before each injection to ensure uniform dosing.[10]
Final Vehicle Composition (by volume):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Caption: Workflow for preparing AS-605240 suspension.
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
Q4: My final formulation looks cloudy or has visible particles. What went wrong?
This is a common issue that can almost always be traced to one of the following causes:
-
Incorrect Order of Addition: The sequence of adding solvents is critical. You must create the DMSO stock first, then add the co-solvent (PEG300), followed by the surfactant (Tween-80), and lastly the aqueous component (saline). Reversing this order will cause immediate precipitation.
-
Incomplete Initial Dissolution: If the initial DMSO stock was not fully dissolved, those particles will be carried through the entire process. Ensure the stock solution is perfectly clear before proceeding.
-
It's a Suspension, Not a Solution: It is important to note that the final product described here is a suspended solution .[10] A slight cloudiness indicating a fine, homogenous suspension is expected and acceptable for IP or SC injection. However, large, visible precipitates suggest a formulation failure.
Caption: Troubleshooting decision tree for formulation issues.
Q5: Is the recommended formulation suitable for intravenous (IV) injection?
No. Absolutely not. This formulation is a suspension and contains co-solvents (like DMSO) at concentrations that are not safe for direct IV administration.[13] IV injections have extremely stringent requirements: they must be true solutions, sterile, free of particulates, and have a pH and osmolality compatible with blood to prevent hemolysis and embolism.[13][14] Attempting to inject this formulation intravenously would be dangerous and could lead to fatal adverse events in the animal model.
Q6: I need a different concentration. Can I adjust the formulation?
Minor downward adjustments can be made by increasing the final volume of saline. For example, to get a 1.25 mg/mL solution, you could prepare the formulation as described through Step 3, and then add 950 µL of saline instead of 450 µL. However, attempting to significantly increase the concentration beyond 2.5 mg/mL is not recommended, as it will likely exceed the solubility capacity of the vehicle, leading to instability and precipitation.
Q7: What are some alternative solubilization strategies if this co-solvent system is not suitable for my experiment?
For more advanced requirements, particularly if a true solution is needed, other strategies can be explored, though they require more extensive formulation development:
-
Cyclodextrin Complexation: Using modified cyclodextrins like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with the drug, dramatically increasing aqueous solubility.[15] This is a common strategy for enabling IV formulations of poorly soluble drugs.
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the vehicle can increase solubility. This requires knowledge of the compound's pKa and careful buffering to remain within a physiologically tolerable range.[13][16]
Section 4: Administration and Safety
Q8: What are the appropriate administration routes and injection volumes?
-
Routes: The described formulation is suitable for Intraperitoneal (IP) and Subcutaneous (SC) injections.[10] It can also be adapted for oral gavage (PO).
-
Volumes: Injection volumes must be appropriate for the animal model to avoid discomfort and adverse effects. Always adhere to your institution's IACUC guidelines. General recommendations are available from various sources.[17]
Q9: How should I store the prepared solutions?
It is strongly recommended to prepare the final working suspension fresh on the day of injection .[10] The initial DMSO stock solution can typically be stored at -20°C or -80°C for several weeks, but you should verify the stability of your specific compound with the supplier or through your own validation. Avoid repeated freeze-thaw cycles.
References
-
Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available at: [Link]
-
ResearchGate. (n.d.). AS605240 suppressed in a dose-dependent manner the proliferation of... ResearchGate. Available at: [Link]
-
Torrico Guzmán, E. A., Overhoff, K., Roday, S., & Sokolowsky, K. (2021). (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. AIChE Annual Meeting. Available at: [Link]
-
Aboul-Fotouh, S. (2020). Routes of Administration in Rats and Mice. YouTube. Available at: [Link]
-
Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available at: [Link]
-
Li, P., Gao, X., Zhao, J., et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience. Available at: [Link]
-
Kumar, A., Dhull, D. K., Gupta, V., & Singh, P. (2021). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. EXCLI Journal. Available at: [Link]
-
Pharmasystems. (n.d.). Excipients for Parenterals. Pharmasystems. Available at: [Link]
-
Fousteri, G., Jala, K. C., & Geiger, T. L. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. Diabetes. Available at: [Link]
-
Shah, V., & Serajuddin, A. T. M. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Thomas, A. L. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). AS-605240 enhances in vitro osteoblast activity. ResearchGate. Available at: [Link]
-
Dong, L. C., Shah, J. C., & Le, H. T. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. AAPS PharmSciTech. Available at: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Singh, G., Kumar, A., & Sharma, P. K. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery. Available at: [Link]
-
Ferrarese, R., Canovas, N. U., Bernasconi, E., et al. (2015). PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines. Oncotarget. Available at: [Link]
-
Ashland. (n.d.). parenteral excipients. Ashland. Available at: [Link]
-
Rojek, A. E., Xie, L., Cooper, A. J., et al. (2024). Inhibition of PI3Kγ/δ Signaling Promotes an Early Memory State in CAR T Cells and Enhances Their In Vivo Persistence and Efficacy. Blood. Available at: [Link]
-
Cenni, V., Follo, M. Y., & Mongiorgi, S. (2022). Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells [mdpi.com]
- 5. PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. proceedings.aiche.org [proceedings.aiche.org]
- 14. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. m.youtube.com [m.youtube.com]
AS-605240 stability and storage conditions in DMSO at -20°C
Topic: Stability, Storage, and Handling in DMSO at -20°C
Introduction: Compound Profile
AS-605240 is a potent, ATP-competitive inhibitor selective for the PI3K
Part 1: The "Golden Rules" of Storage & Stability
This section addresses the most critical failure points reported by our users. The chemical stability of AS-605240 is heavily dependent on moisture control and freeze-thaw avoidance.
FAQ: Storage Conditions
Q1: Can I store my AS-605240 stock solution in DMSO at -20°C indefinitely? Answer: No. While the powder is stable for years at -20°C, the DMSO solution is stable for approximately 1 month at -20°C .[2]
-
The Mechanism: DMSO has a freezing point of +18.5°C. At -20°C, your stock solution is frozen solid. Every time you retrieve the vial, it thaws. This repeated phase transition (freeze-thaw) causes micro-precipitation and chemical degradation.
-
The Fix: For long-term storage (>1 month), store aliquots at -80°C (stable for ~6 months).
Q2: My DMSO stock has turned cloudy after storage. Is it ruined? Answer: Not necessarily, but it requires intervention. Cloudiness indicates precipitation, often caused by moisture absorption (DMSO is hygroscopic) or low temperature.
-
The Fix: Warm the solution to 37°C–40°C and vortex vigorously. If the precipitate does not dissolve after 5 minutes, the effective concentration has dropped, and the stock should be discarded.
Q3: Why do you recommend "Single-Use Aliquots"? Answer: To prevent Hygroscopic Degradation . DMSO absorbs water from the atmosphere the instant the cap is opened. Water facilitates hydrolysis and reduces the solubility of AS-605240, causing it to "crash out" of solution.
-
Protocol: Immediately after dissolving the powder, split the stock into small volumes (e.g., 20–50
L) in high-quality, O-ring sealed cryovials. Use one vial per experiment and discard the remainder.
Part 2: Solubilization & Handling Protocols
Standard Operating Procedure: Preparation of Stock Solution
Objective: Create a 10 mM Stock Solution. Calculations:
-
Target Concentration: 10 mM[6]
-
Required DMSO Volume:
Step-by-Step Protocol:
-
Equilibration: Allow the vial of AS-605240 powder to warm to room temperature before opening. This prevents condensation from forming inside the cold vial.
-
Solvent Addition: Add fresh, anhydrous DMSO (Grade: Cell Culture Tested,
99.9%) to the vial. -
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.
-
Note: AS-605240 can be stubborn. If it fails to dissolve, warm the DMSO to 40°C.
-
-
Aliquoting: Dispense into light-protective (amber) microtubes or wrap tubes in foil.
-
Storage: Freeze immediately at -20°C (short term) or -80°C (long term).
Troubleshooting: The "Crash Out" Effect
Scenario: You add your DMSO stock to cell culture media, and a fine white precipitate forms immediately. Cause: AS-605240 is highly hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before the compound can disperse.
The "Intermediate Dilution" Method (Solution):
-
Prepare your 10 mM DMSO stock.
-
Perform a serial dilution in DMSO to reach 1000x your final assay concentration.
-
Example: If you need 1
M in cells, dilute stock to 1 mM in DMSO first.
-
-
Add this 1 mM DMSO solution to your media while vortexing the media .
-
Result: This ensures rapid dispersion and keeps the final DMSO concentration at 0.1%, which is non-toxic to most cells.
-
Part 3: Biological Validation (Quality Control)
How do you know if your stored inhibitor is still active? You must validate it using a functional cellular assay.
Validation Assay: Inhibition of MCP-1 Induced Akt Phosphorylation
-
Cell Line: RAW 264.7 (Mouse Macrophages).
-
Inducer: MCP-1 (Monocyte Chemoattractant Protein-1) or C5a.[3]
-
Readout: Western Blot for Phospho-Akt (Ser473) .
Experimental Workflow:
-
Starvation: Serum-starve RAW 264.7 cells for 4 hours.
-
Pre-treatment: Treat cells with AS-605240 (0.1
M – 10 M) for 30 minutes. -
Stimulation: Add MCP-1 (10 nM) for 5 minutes.
-
Lysis: Lyse cells immediately in RIPA buffer + Phosphatase Inhibitors.
-
Result: A functional compound will show a dose-dependent disappearance of the Phospho-Akt band compared to the "MCP-1 Only" control.
Part 4: Visualizations
Figure 1: AS-605240 Preparation & Storage Workflow
Caption: A logical decision tree for dissolving, aliquoting, and storing AS-605240 to maximize stability and prevent precipitation.
Figure 2: Mechanism of Action (PI3K Pathway)
Caption: AS-605240 selectively inhibits PI3K
Summary Data Tables
Table 1: Solubility & Storage Guidelines
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous) | Water/PBS will cause precipitation. |
| Max Solubility | ~30–50 mg/mL | Requires warming/sonication at high conc. |
| Recommended Stock | 10 mM (~2.5 mg/mL) | Optimal balance of solubility and ease of use. |
| Storage (Powder) | -20°C | Stable for >2 years if desiccated.[2][7] |
| Storage (Solution) | -80°C (Recommended) | Stable for ~6 months. |
| Storage (Solution) | -20°C (Acceptable) | Max 1 month. Avoid freeze-thaw. |
Table 2: Key Chemical Properties[2][8]
| Property | Value |
| CAS Number | 648450-29-7 |
| Selectivity | PI3K |
| IC50 | 8 nM (PI3K |
| Appearance | Off-white to yellow solid |
References
-
Camps, M., et al. (2005).[1] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[1] Nature Medicine, 11(9), 936–943.
-
Barber, D. F., et al. (2005).[1] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933–935.
-
Cayman Chemical. (n.d.). AS-605240 Product Information & Safety Data Sheet.
-
Selleck Chemicals. (n.d.). AS-605240: Chemical Properties and Stability Data.[2][3][4][7]
-
MedChemExpress. (n.d.). AS-605240 Solubility and Storage Guidelines.[2]
Sources
Technical Support Center: AS-605240 Dissolution & Solubility Guide
Topic: Troubleshooting AS-605240 (PI3K
Executive Summary: The Hydrophobic Challenge
AS-605240 is a potent, ATP-competitive inhibitor of PI3K
The Core Issue: Users frequently encounter "crashing out" (precipitation) when diluting concentrated DMSO stocks into aqueous buffers or cell culture media. This guide provides field-proven protocols to overcome these solubility barriers using controlled sonication, warming, and optimized co-solvent systems.
Quick Reference Data
| Parameter | Specification |
| Molecular Weight | 257.27 g/mol |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Solubility (DMSO) | ~1.5 mg/mL (Standard) up to 25 mg/mL (with warming/sonication) |
| Solubility (Water) | Insoluble (Requires co-solvents or surfactants) |
| Appearance | Pink to orange solid |
Troubleshooting Guide (Q&A)
Q1: I added the powder to DMSO, but particles are still visible. What should I do?
Diagnosis: Kinetic solubility barrier. The crystal lattice energy of AS-605240 is high, requiring energy input to break. Solution: Apply the "Warm & Sonicate" cycle.
-
Warm: Place the sealed vial in a 37°C water bath for 5–10 minutes. (Do not exceed 50°C to ensure chemical stability).
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonicate: Place the vial in an ultrasonic water bath for 10–15 minutes.
-
Note: Ensure the water level in the bath matches the liquid level in the vial.
-
Visual Check: The solution should be completely clear with no floating particulates. If distinct particles remain, repeat the cycle.
-
Q2: My compound precipitates immediately upon adding the DMSO stock to cell culture media.
Diagnosis: The "Solvent Shock" effect. Rapid change in polarity from DMSO (
-
Pre-warm Media: Ensure your culture media is at 37°C, not 4°C. Cold media accelerates precipitation.
-
Stepwise Dilution: Do not add 100% DMSO stock directly to the final volume. Create an intermediate dilution (e.g., 10x concentrated) in a transition buffer or media, vortex immediately, and then dilute to the final 1x concentration.
-
Limit DMSO: Keep final DMSO concentration <0.5% (v/v) for cell assays to avoid solvent toxicity, but ensure it is high enough to maintain solubility during the transition.
Q3: Can I use the suspension for animal studies?
Diagnosis: In vivo administration often requires higher doses than in vitro assays. Solution: Yes, for oral (p.o.) or intraperitoneal (i.p.) administration, a homogeneous suspension is acceptable.
-
Protocol: Use a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .
-
This creates a stable suspension/emulsion up to 2.5 mg/mL.[5] Always sonicate immediately before injection.
Advanced Protocols
Protocol A: Preparation of High-Concentration Stock (25 mg/mL)
Use this for creating master stocks to be stored at -20°C.
-
Weigh 5 mg of AS-605240 powder.
-
Add 200
L of high-grade anhydrous DMSO (99.9%). -
Vortex for 1 minute.
-
Sonicate in a bath sonicator at room temperature for 15 minutes.
-
Inspect: If cloudy, warm to 40°C for 5 minutes and sonicate again.
-
Aliquot: Dispense into single-use vials (avoid freeze-thaw cycles) and store at -20°C.
Protocol B: The "Clear Solution" Formulation (In Vivo)
Use this if you require a clear solution rather than a suspension for injection.
Reagents:
Workflow:
-
Prepare 20% SBE-
-CD in Saline (dissolve 2g powder in 10mL saline). -
Dissolve AS-605240 in DMSO to create a 25 mg/mL stock.
-
Combine 10% DMSO Stock + 90% SBE-
-CD solution . -
Mix: Vortex immediately. The cyclodextrin encapsulates the hydrophobic drug, maintaining clarity up to ~2.5 mg/mL.
Visual Workflows
Figure 1: Dissolution Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Caption: Logical workflow for selecting the appropriate solvent vehicle based on experimental application (In Vitro vs. In Vivo).
Figure 2: The "Warm & Sonicate" Mechanism
Understanding why physical agitation is necessary.
Caption: Mechanistic view of how acoustic cavitation and thermal energy overcome the crystal lattice energy of AS-605240.
References
-
Tribioscience. AS-605240, PI 3-Kinase inhibitor Product Data Sheet.[6][5] (Accessed 2023).[4] Link
-
Cayman Chemical. AS-605240 Product Information & Solubility. (Accessed 2023).[4] Link
-
MedChemExpress. AS-605240 Solubility & Formulation Protocols. (Accessed 2023).[4] Link
-
Camps, M., et al. "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis."[4] Nature Medicine, 11(9), 936-943 (2005).[1][12] Link
Sources
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Optimized Formulation Protocol for AS-605240: Prevention of Precipitation & Clogging
Executive Summary & Physicochemical Context
AS-605240 is a potent, selective PI3K
The Problem: "Clogging" during in vivo administration (oral gavage or IP injection) is rarely due to the vehicle viscosity itself, but rather macroscopic crystal growth (Ostwald ripening) or rapid amorphous precipitation upon contact with the aqueous phase. This results in:
-
Physical obstruction of low-gauge needles (25G-30G).
-
Non-homogeneous dosing (animals receive solvent, not drug).
-
Significant variability in pharmacokinetic (PK) profiles.
This guide provides a validated, self-correcting protocol to generate a stable microsuspension rather than an unstable crude mixture.
Core Directive: The Optimized Formulation Protocol
Do not attempt to dissolve AS-605240 directly in saline or water; it will float and clump. You must use a Co-solvent/Surfactant System combined with High-Shear Dispersion .
Standard Validated Vehicle
0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water
Step-by-Step Preparation Workflow
Phase A: Preparation of the Vehicle Base (The "Hot/Cold" Method)
Methylcellulose must be dispersed hot and dissolved cold to avoid "fish-eyes" (gel clumps) that mimic drug clogging.
-
Heat 50% of your required volume of Milli-Q water to 80°C .
-
Add Methylcellulose powder (0.5% w/v) slowly while magnetically stirring. It will not dissolve; it will disperse as a cloudy suspension.
-
Add the remaining 50% of water as ice-cold water.
-
Chill the mixture at 4°C overnight with continuous slow stirring. The solution will turn clear and viscous as the polymer hydrates.
-
Add Tween 80 (0.2% v/v) only after the MC is fully hydrated. Sterile filter (0.22 µm) this vehicle before adding the drug.
Phase B: Drug Incorporation (The "Sandwich" Dispersion)
This method prevents the drug from contacting water until it is coated in surfactant.
-
Weigh AS-605240 powder.[1]
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Limit DMSO final concentration to <5% if possible.
-
Add the required volume of Tween 80 directly to the DMSO/Drug solution (if not already in the vehicle).
-
Note: If Tween is already in the MC vehicle (Phase A), skip this. However, adding a drop of Tween to the DMSO stock helps "wet" the hydrophobic compound.
-
-
Vortex the DMSO/Drug mix vigorously.
-
Dropwise Addition: While vortexing the aqueous MC vehicle, slowly add the DMSO/Drug solution. Do not dump it in.
-
Critical Step - Sonication: The mixture will turn cloudy (precipitate). You must immediately sonicate (bath sonicator) for 10–20 minutes until the suspension is uniform and milky white.
Visualizing the Workflow
The following diagram illustrates the critical "Sandwich" dispersion method to prevent large aggregate formation.
Figure 1: Critical path for generating a homogenous microsuspension. The transition from 'Flash Precipitation' to 'Stable Microsuspension' via sonication is the step most often skipped, leading to clogging.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users handling AS-605240.
Issue 1: "The liquid jams the gavage needle immediately."
Diagnosis: Particle size is too large (Macroscopic Agglomeration). The Fix:
-
Check Needle Gauge: Do not use 27G or 30G needles for suspensions. Switch to 20G-22G ball-tipped gavage needles.
-
Re-Sonicate: If the formulation sat for >1 hour, particles have likely undergone Ostwald ripening (growing larger). Sonicate for 5 minutes immediately before dosing.
-
Verify Vehicle Viscosity: Ensure you used 400 cP Methylcellulose. Higher grades (e.g., 4000 cP) are too thick for small rodents and exacerbate clogging.
Issue 2: "The drug precipitates out of solution after 1 hour."
Diagnosis: Thermodynamic instability (Normal for this compound). The Fix:
-
AS-605240 in aqueous media is a suspension , not a solution. Sedimentation is expected.
-
Protocol Adjustment: Maintain the reservoir on a magnetic stir plate at low speed during the dosing procedure. Withdraw the dose only immediately before administration.
Issue 3: "My control group (Vehicle only) is showing inflammation/toxicity."
Diagnosis: Solvent toxicity or Vehicle contamination. The Fix:
-
DMSO Limit: Ensure final DMSO concentration is
5% (ideally 2%). High DMSO causes GI irritation which confounds PI3K anti-inflammatory data. -
Tween Oxidation: Tween 80 creates peroxides over time. Use fresh, high-grade Tween 80 to prevent oxidative stress artifacts.
Data Summary: Solubility & Vehicle Compatibility
| Solvent / Vehicle | Solubility Limit | Stability | Application |
| DMSO (Pure) | ~30 mg/mL | High (Months at -20°C) | Stock Solution |
| Ethanol | < 5 mg/mL | Low | Not Recommended |
| Water / Saline | Insoluble | N/A | DO NOT USE ALONE |
| 0.5% MC + 0.2% Tween | Suspension | 4-6 Hours (RT) | Oral Gavage (PO) |
| 10% DMSO / 40% PEG300 | Soluble (Low Dose) | 24 Hours | IP Injection |
References
-
Camps, M., et al. (2005).[2] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[2] Nature Medicine, 11, 936-943.[2]
- Establishes the efficacy and dosing range (30-50 mg/kg) for AS-605240.
-
MedChemExpress (MCE). AS-605240 Product Datasheet & Solubility.
- Provides physicochemical data and standard solvent comp
-
Selleckchem. AS-605240 Protocol and In Vivo Formulation.
- Verifies the DMSO/Methylcellulose/Tween vehicle str
-
ResearchGate Forum. "Oral gavage with methylcellulose?" (2019).
- Technical validation of the "Hot/Cold" preparation method for Methylcellulose vehicles.
Sources
Technical Support Center: Minimizing AS-605240 Toxicity in Long-Term Studies
Role: Senior Application Scientist
Subject: Optimization of PI3K
Introduction
Welcome to the Technical Support Center. You are likely here because your long-term efficacy studies with AS-605240 (a selective PI3K
The Core Problem: While AS-605240 is highly selective for the gamma isoform (
-
Vehicle Intolerance: The compound is highly lipophilic. Poorly optimized vehicles cause cumulative gastrointestinal (GI) distress.
-
Peak-Dose Off-Target Effects: Bolus dosing creates high
spikes that transiently inhibit PI3K (insulin signaling) or PI3K , leading to metabolic stress.
This guide provides a self-validating system to stabilize your dosing regimen.
Module 1: Formulation Engineering
Diagnosis: If animals lose weight within 3-5 days of dosing start, the issue is likely your vehicle, not the drug mechanism.
FAQ: Formulation Troubleshooting
Q: I am using 10% DMSO in PBS, but the drug precipitates. Is this safe? A: No. Precipitation in the gut causes local irritation (peritonitis if IP; ulceration if PO) and erratic absorption. 10% DMSO is also too high for chronic dosing (daily >14 days), often causing idiopathic weight loss.
Q: What is the "Gold Standard" vehicle for oral gavage (PO)? A: For long-term studies (collagen-induced arthritis, SLE models), use a 0.5% Methylcellulose (MC) + 0.1% Tween 80 suspension. This creates a stable suspension that coats the stomach lining less aggressively than high-solvent mixtures.
Protocol: Stable Suspension Preparation (Self-Validating)
Objective: Create a homogenous 5 mg/mL suspension for a 50 mg/kg dose (assuming 10 mL/kg volume).
-
Weighing: Weigh AS-605240 powder. Validation: Ensure powder is free-flowing, not clumped (hygroscopic signs).
-
Wetting (Critical Step): Add Tween 80 (0.1% of final volume) directly to the powder. Triturate (grind) with a mortar and pestle until a smooth paste forms. Why? This prevents hydrophobic clumping.
-
Levigation: Gradually add 0.5% Methylcellulose solution in small aliquots, mixing constantly to create a slurry.
-
Dispersion: Transfer to final vessel and Q.S. (quantity sufficient) to final volume with remaining MC.
-
Homogenization: Sonicate for 10–15 minutes (water bath) until no visible particulates >100
m remain. -
Validation Checkpoint: Let stand for 30 minutes. If sediment forms, the particle size is too large. Re-sonicate.
Visual Guide: Formulation Decision Tree
Caption: Decision logic for selecting the appropriate vehicle based on study duration to minimize formulation-induced toxicity.
Module 2: Dosing Strategy & Pharmacokinetics
Diagnosis: If animals show signs of hyperglycemia or lethargy 1-2 hours post-dose, your
FAQ: Optimization of Exposure
Q: Should I dose 50 mg/kg QD (Once Daily) or 25 mg/kg BID (Twice Daily)?
A: Use BID. AS-605240 has a relatively short half-life in rodents (
Q: What are the safety margins? Refer to the table below for therapeutic windows derived from validated rodent models (Arthritis/Diabetes).
Data Table: Therapeutic Window & Safety Limits
| Parameter | Therapeutic Range | Toxic Threshold | Mechanism of Toxicity |
| Dose (PO) | 10 – 30 mg/kg/day | > 60 mg/kg/day | Off-target PI3K |
| Dosing Freq | BID (Recommended) | QD (High Bolus) | High |
| Vehicle Vol | 5 – 10 mL/kg | > 10 mL/kg | Gastric distension / Reflux |
| Weight Loss | < 10% (Acceptable) | > 15% (Stop Rule) | Systemic intolerance / GI distress |
Module 3: Physiological Monitoring
Diagnosis: Distinguishing between drug effect and toxicity.[1][2]
FAQ: Biomarkers
Q: My mice have mild hyperglycemia. Should I stop?
A: Transient hyperglycemia suggests you are hitting PI3K
-
Action: Reduce dose by 20% or switch to BID dosing.
-
Note: PI3K
inhibition alone should not cause hyperglycemia; in fact, it often improves insulin sensitivity in obese models.
Q: Are liver enzymes (ALT/AST) elevated? A: Mild elevation (2x baseline) is common in xenobiotic metabolism. >3x baseline indicates hepatotoxicity.
-
Action: Check your vehicle.[3][4][5] DMSO-based vehicles often spike ALT. Switch to Methylcellulose.
Visual Guide: Toxicity Triage Logic
Caption: Triage workflow to identify the root cause of adverse events and apply specific corrective actions.
References
-
Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. Link
-
Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935. Link
-
Ghigo, A. et al. (2018). Phosphoinositide 3-Kinase Gamma Inhibition Protects From Anthracycline Cardiotoxicity and Reduces Tumor Growth.[6] Circulation, 138(14), 1473–1475. Link
-
Fougerat, A. et al. (2021). Genetic or pharmacological inhibition of PI3Kgamma protects against non-alcoholic steatohepatitis. Hepatology. Link
Sources
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-Kinase Gamma Inhibition Protects From Anthracycline Cardiotoxicity and Reduces Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AS-605240 Concentration for Cell Line-Specific Sensitivity
Welcome to the technical support center for the potent and selective PI3Kγ inhibitor, AS-605240. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing AS-605240 effectively in your experiments. We will delve into the critical aspects of adjusting its concentration to accommodate the varying sensitivities of different cell lines, ensuring reproducible and meaningful results.
Understanding AS-605240: Mechanism of Action
AS-605240 is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, including cancer and inflammatory conditions.[3][4]
AS-605240 exhibits selectivity for the γ-isoform of PI3K.[2][5] While it is most potent against PI3Kγ, it can also inhibit other isoforms (α, β, and δ) at higher concentrations.[1][2] This isoform selectivity is a crucial consideration when designing experiments and interpreting results.[6][7]
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3Kγ in the PI3K/Akt signaling cascade and the point of inhibition by AS-605240.
Caption: PI3K/Akt signaling pathway with AS-605240 inhibition point.
Troubleshooting Guide: Adjusting AS-605240 Concentration
This section addresses specific issues you may encounter when determining the optimal AS-605240 concentration for your cell line.
Q1: I am starting a new experiment with a novel cell line. What is a good starting concentration for AS-605240?
A1: The optimal concentration of AS-605240 is highly cell-line dependent. A rational approach is to start with a broad concentration range informed by its known IC50 values and then narrow it down.
-
Initial Broad Range Finding: We recommend performing a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to cover the entire spectrum of potential activity.
-
Informed Starting Point: Based on published data, the IC50 of AS-605240 for PI3Kγ is approximately 8 nM.[2][3][5] However, the effective concentration in a cellular context will likely be higher. For instance, growth inhibition of U-87 MG human glioblastoma cells was observed with an IC50 of 0.32 µM.[8] In other studies, concentrations of 1 µM and 5 µM have been used to effectively block downstream signaling in bone marrow-derived monocytes and bone marrow-derived macrophages, respectively.[1][9] Therefore, a good starting point for many cell lines is often in the range of 0.1 µM to 10 µM.
Q2: I performed a cell viability assay (e.g., MTT, resazurin) after treating my cells with a range of AS-605240 concentrations, but I don't see a clear dose-dependent effect. What could be the reason?
A2: This is a common challenge and can stem from several factors. Here's a systematic troubleshooting approach:
-
Confirm Target Expression: First, verify that your cell line expresses PI3Kγ, the primary target of AS-605240.[10] You can do this by Western blot or qPCR. If the expression is low or absent, the inhibitor may have a minimal effect.
-
Assess Pathway Activation: Ensure the PI3K/Akt pathway is active in your cell line under your specific culture conditions. You can assess the phosphorylation status of Akt (p-Akt) as a downstream marker of PI3K activity.[9][11] If the pathway is not basally active, you may need to stimulate it (e.g., with growth factors) to observe the inhibitory effect of AS-605240.
-
Incubation Time: The duration of inhibitor treatment is critical. A short incubation time may not be sufficient to induce a measurable effect on cell viability. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect subtle changes.[12][13] Consider the principles of different assays:
-
Metabolic Assays (MTT, MTS, WST-1, Resazurin): These measure metabolic activity, which may not always directly correlate with cell number.[13][14]
-
ATP-based Assays: Measure ATP levels as an indicator of viable cells.
-
DNA Synthesis Assays (BrdU): Measure cell proliferation.
-
Direct Cell Counting (Trypan Blue Exclusion): A direct method to assess viability.
-
-
Compound Stability and Bioavailability: While AS-605240 is generally stable, ensure your stock solution is properly prepared and stored.[5] The cellular bioavailability of any small molecule can also be a factor.[15]
Q3: My cells are highly resistant to AS-605240, even at high concentrations. What are my next steps?
A3: High resistance can be due to several biological factors:
-
Redundant Signaling Pathways: Cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the PI3K/Akt pathway.[6] Consider co-treatment with inhibitors of other relevant pathways (e.g., MAPK/ERK).
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein can actively pump the inhibitor out of the cells. You can test this by co-incubating with an MDR inhibitor.
-
Mutation in the Target Protein: Although less common for experimental settings, mutations in the PI3Kγ protein could potentially alter the binding affinity of AS-605240.
Q4: I am observing significant cell death even at very low concentrations of AS-605240. How can I be sure this is a specific effect?
A4: High sensitivity is also a possibility, but it's crucial to rule out non-specific toxicity.
-
Narrow Down the Concentration Range: Perform a more granular dose-response curve at the lower end of your concentration range (e.g., picomolar to low nanomolar) to pinpoint the IC50 more accurately.
-
Use a Rescue Experiment: If the observed effect is due to on-target PI3Kγ inhibition, you might be able to "rescue" the cells by providing a downstream component of the inhibited pathway.
-
Control Compound: Use a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Knockdown/Knockout Control: The gold standard for confirming on-target effects is to use a PI3Kγ knockdown or knockout cell line. These cells should be resistant to AS-605240.
Experimental Workflow for Optimizing AS-605240 Concentration
The following diagram outlines a systematic workflow for determining the optimal concentration of AS-605240 for your specific cell line.
Caption: Workflow for AS-605240 concentration optimization.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for AS-605240? A: AS-605240 is soluble in DMSO.[5] We recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and then diluting it in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q: How stable is AS-605240 in solution? A: When stored properly, AS-605240 is stable. Stock solutions in DMSO can be stored at -20°C for several months.[5] Avoid repeated freeze-thaw cycles. For working solutions in culture medium, it is best to prepare them fresh for each experiment.
Q: Can AS-605240 be used in animal models? A: Yes, AS-605240 is orally active and has been used in various rodent models.[5][16][17] Dosing and formulation will depend on the specific animal model and experimental design.
Q: Are there any known off-target effects of AS-605240? A: While AS-605240 is selective for PI3Kγ, it can inhibit other PI3K isoforms at higher concentrations (IC50 values for PI3Kα, β, and δ are 60 nM, 270 nM, and 300 nM, respectively).[1][2] It is important to use the lowest effective concentration to minimize off-target effects.
Protocol: Cell Viability Assessment using Resazurin Assay
This protocol provides a general guideline for assessing cell viability after treatment with AS-605240. Optimization for your specific cell line is recommended.[12]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
AS-605240 stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of AS-605240 in complete culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest AS-605240 concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of AS-605240 or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will vary depending on the metabolic activity of your cell line.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the AS-605240 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Summary of AS-605240 In Vitro Potency
| Target/Cell Line | Assay Type | Potency (IC50/Ki) | Reference |
| PI3Kγ | Kinase Assay | Ki: 7.8 nM | [1] |
| PI3Kγ | Kinase Assay | IC50: 8 nM | [2][5] |
| PI3Kα | Kinase Assay | IC50: 60 nM | [1][2] |
| PI3Kβ | Kinase Assay | IC50: 270 nM | [1][2] |
| PI3Kδ | Kinase Assay | IC50: 300 nM | [1][2] |
| U-87 MG (Human Glioblastoma) | Growth Inhibition (MTT) | IC50: 0.32 µM | [8] |
| RAW264.7 (Mouse Macrophages) | p-Akt Inhibition | IC50: 0.09 µM | [8] |
| SK-N-LO & SK-N-MC (Neuroblastoma) | Proliferation/Apoptosis | Effective | [10] |
References
-
Schiller, M., et al. (2021). PI3K as Mediator of Apoptosis and Contractile Dysfunction in TGFβ1-Stimulated Cardiomyocytes. Biology, 10(7), 670. [Link]
-
Li, X., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. International Journal of Molecular Sciences, 24(9), 7941. [Link]
-
Caglayan, E., et al. (2010). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. The Journal of Immunology, 185(11), 6675-6684. [Link]
-
ResearchGate. AS605240 suppressed intracellular PAkt in splenocytes of NOD mice and... [Link]
-
Shang, Y., et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 414, 104-116. [Link]
-
MDPI. Molecular mechanisms of PI3K isoform dependence in embryonic growth. [Link]
-
Hagenbuchner, J., et al. (2010). Targeting PI3K in neuroblastoma. OncoTargets and Therapy, 3, 179–189. [Link]
-
Sankar, P., et al. (2020). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. Journal of Chemical Neuroanatomy, 110, 101865. [Link]
-
Lee, K. S., et al. (2006). Isoform-Specific Functions of Phosphoinositide 3-Kinases: p110δ but Not p110γ Promotes Optimal Allergic Responses In Vivo. The Journal of Immunology, 177(5), 3293-3300. [Link]
-
Fan, Y., et al. (2012). AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS. Stem Cell Reviews and Reports, 8(4), 1113-1121. [Link]
-
Rampersad, S. N. (2012). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 928, 25-33. [Link]
-
Liu, Z., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(5), 4227-4242. [Link]
-
Jackson, S. P., et al. (2018). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 23(7), 1748. [Link]
-
Douin-Echinard, V., et al. (2010). Effects of PI3Kγ Inhibition Using AS-605240 in Acute Myocardial Infarction. Circulation Research, 107(2), e5. [Link]
-
Du, Z., et al. (2015). Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. Biotechnology and Bioengineering, 112(1), 141-155. [Link]
-
Li, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 384-392. [Link]
-
Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Du, Z., et al. (2015). Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. Biotechnology and Bioengineering, 112(1), 141-155. [Link]
-
Baglioni, M. V., et al. (2022). PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. Cancers, 14(19), 4884. [Link]
-
Glynn, S. A., et al. (2016). Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel. Anticancer Research, 36(2), 579-586. [Link]
-
Bio-Rad. PI3K-AKT Pathway Explained. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tribioscience.com [tribioscience.com]
- 6. jtgga.org [jtgga.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing AS-605240 efficacy with pan-PI3K inhibitor ZSTK474
Executive Summary: Precision vs. Power
In the landscape of PI3K inhibition, AS-605240 and ZSTK474 represent two distinct pharmacological philosophies: isoform-specific precision versus pan-class suppression.
-
AS-605240 is the tool of choice for immunology and inflammation research . It selectively targets PI3K
, a critical node in leukocyte chemotaxis and mast cell activation, sparing the ubiquitously expressed PI3K and isoforms involved in insulin signaling and general cell growth. -
ZSTK474 is a broad-spectrum oncology agent . It inhibits all Class I PI3K isoforms (
) with high potency.[1] Its primary utility lies in blocking solid tumor proliferation where multiple PI3K isoforms may offer redundant survival signals.
Quantitative Profiling: IC50 & Selectivity
The following data illustrates the biochemical "fingerprint" of each inhibitor. Note the sharp selectivity of AS-605240 for the
Table 1: Comparative IC50 Values (Cell-Free Kinase Assays)
| Target Isoform | AS-605240 (IC50) | ZSTK474 (IC50) | Biological Implication |
| PI3K | 8 nM | 49 nM | AS-605240 is ~6x more potent against |
| PI3K | 300 nM | 4.6 - 5 nM | ZSTK474 is ~60x more potent against |
| PI3K | 60 nM | 16 nM | ZSTK474 potently blocks |
| PI3K | 270 nM | 44 nM | ZSTK474 blocks |
Critical Insight: AS-605240 exhibits a >30-fold selectivity window for PI3K
over PI3Kand .[2] However, at concentrations >1 M, it loses isoform specificity. ZSTK474 acts as a true "pan-PI3K" inhibitor, with a slight preference for the isoform.[3]
Mechanistic Visualization: Pathway Inhibition[4]
The diagram below maps where each inhibitor intersects with the PI3K signaling cascade.
Figure 1: Signal Transduction Map. AS-605240 selectively blocks GPCR-driven PI3K
Detailed Efficacy Analysis
AS-605240: The Inflammation Specialist
Primary Mechanism: ATP-competitive inhibition of p110
-
Experimental Evidence: In murine models of Rheumatoid Arthritis, oral administration of AS-605240 (50 mg/kg) significantly reduced joint inflammation and cartilage erosion.
-
Cellular Level: It potently inhibits C5a-mediated Akt phosphorylation in macrophages (IC50 ~90 nM) and blocks neutrophil chemotaxis.
-
Why use it? When your research question involves myeloid cell trafficking or chemokine-driven inflammation without confounding effects from blocking insulin signaling (PI3K
).
ZSTK474: The Solid Tumor Blocker
Primary Mechanism: Pan-Class I PI3K inhibition; induces G1 cell cycle arrest. Key Application: Solid tumors (Glioblastoma, Pancreatic, Lung) and overcoming chemotherapy resistance.
-
Experimental Evidence: ZSTK474 demonstrates potent antitumor activity in human cancer xenografts (e.g., PC-3 prostate, A549 lung) without the severe toxicity often seen with earlier pan-inhibitors like Wortmannin.
-
Cellular Level: It inhibits VEGF production and endothelial tube formation, providing a dual mechanism: direct tumor growth inhibition and anti-angiogenesis .
-
Why use it? When targeting cancer cell proliferation where tumor cells may utilize multiple PI3K isoforms to escape inhibition, or when studying the total shutdown of the PI3K/Akt/mTOR axis.
Validated Experimental Protocol: Comparative Cell Viability
A self-validating workflow to compare isoform-specific vs. pan-inhibition efficacy.
Objective: Determine the dependency of a cell line on specific PI3K isoforms versus total PI3K activity.
Reagents & Preparation[5][6][7]
-
Stock Solutions: Dissolve AS-605240 and ZSTK474 in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Medium: RPMI-1640 or DMEM + 10% FBS (Heat Inactivated).
-
Detection: CCK-8 (Cell Counting Kit-8) or CellTiter-Glo (ATP quantification).
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
Seed tumor cells (e.g., A549 or RAW264.7) at 3,000–5,000 cells/well in 96-well plates.
-
Validation Step: Include "No Cell" blanks to correct for background absorbance.
-
Incubate 24h at 37°C, 5% CO2 to allow attachment.
-
-
Drug Treatment (Day 1):
-
Prepare serial dilutions (1:3) of both inhibitors in assay medium.[4] Range: 10
M down to 1 nM. -
Critical Control: Include a DMSO-only vehicle control (Final DMSO concentration must be <0.1% to prevent solvent toxicity).
-
Add 100
L of drug solution to wells.
-
-
Incubation (Day 1-4):
-
Incubate for 72 hours.
-
Why 72h? PI3K inhibitors often are cytostatic (inducing G1 arrest) rather than immediately cytotoxic. Shorter incubations (24h) may underestimate efficacy.
-
-
Readout (Day 4):
-
Add 10
L CCK-8 reagent per well. -
Incubate 1-4 hours until orange color develops.
-
Measure Absorbance at 450 nm.[5]
-
-
Data Analysis:
-
Normalize data:
-
Plot log(concentration) vs. % Viability to calculate IC50/GI50.
-
Experimental Workflow Diagram
Figure 2: Assay Workflow. Note the critical 72h incubation period required to capture the cytostatic nature of PI3K inhibition.
References
-
Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[6] Nature Medicine, 11(9), 936–943. Link
-
Yaguchi, S. et al. (2006).[7][8] Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.[1][7][8][9] Journal of the National Cancer Institute, 98(8), 546–556. Link
-
Kong, D. & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 98(10), 1638–1642. Link
-
Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933-935. Link
-
Dan, S. et al. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system.[1] Cancer Science, 101(12), 2697-2702. Link
Sources
- 1. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Western Blot Validation: Demonstrating pAkt Downregulation by the PI3Kγ Inhibitor AS-605240
Introduction: Targeting the PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[2][[“]]
Activation of PI3K leads to the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B or PKB). This phosphorylation is a pivotal event, primarily occurring at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[4][5] The level of phosphorylated Akt (pAkt) is therefore a direct and reliable biomarker for the upstream activity of PI3K.
AS-605240 is a potent, ATP-competitive small molecule inhibitor with high selectivity for the gamma (γ) isoform of PI3K.[6][7] It exhibits an IC50 of approximately 8 nM for PI3Kγ, showing significant selectivity over other Class I isoforms: PI3Kα (7.5-fold), PI3Kβ, and PI3Kδ (over 30-fold).[7][8][9] This guide details the definitive method for validating the biological consequence of this inhibition—the downregulation of pAkt—using the gold-standard technique of Western blotting.
Mechanistic Rationale: How AS-605240 Suppresses Akt Activation
Understanding the mechanism provides the foundation for designing a robust validation experiment. Upon stimulation by growth factors or cytokines, PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1.[10] Full activation of Akt is achieved through a subsequent phosphorylation at Ser473, a step mediated by the mTORC2 complex.[11]
AS-605240 exerts its effect by directly inhibiting the catalytic activity of PI3Kγ. This blockade prevents the generation of PIP3, thereby disrupting the entire downstream activation sequence and leading to a measurable decrease in the phosphorylation of Akt at both Thr308 and Ser473.[6][12][13]
Comparative Landscape of PI3K Inhibitors
The choice of inhibitor is dictated by the research question. While AS-605240 is ideal for studying the specific roles of the PI3Kγ isoform, other inhibitors offer different selectivity profiles. Understanding these alternatives provides context for the unique utility of AS-605240.
| Inhibitor | Target(s) | Typical IC50 | Key Research Applications |
| AS-605240 | PI3Kγ -selective | ~8 nM (γ) , 60 nM (α), 270 nM (β), 300 nM (δ)[7][8] | Inflammation, autoimmune diseases, specific cancer types with high PI3Kγ expression.[1][6] |
| Buparlisib (BKM120) | Pan-Class I PI3K | ~52 nM (α), 166 nM (β), 116 nM (δ), 262 nM (γ) | Broadly targeting PI3K-driven cancers; can cross the blood-brain barrier.[2] |
| Idelalisib (CAL-101) | PI3Kδ-selective | ~2.5 nM (δ) | B-cell malignancies, immunology research.[14] |
| Gedatolisib | Dual PI3K/mTOR | ~0.4 nM (PI3Kα), ~5.4 nM (PI3Kγ) | Cancers with mutations in either PI3K or mTOR pathways.[15] |
Detailed Protocol for Western Blot Validation
This protocol is designed as a self-validating system. The causality behind each step is explained to empower researchers to adapt and troubleshoot effectively.
Workflow Overview
Step 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have an active PI3K/Akt pathway. For studying PI3Kγ, immune cells like RAW 264.7 mouse macrophages are an excellent model.[16]
-
Seeding: Plate cells to achieve 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional but Recommended): To reduce basal pAkt levels, serum-starve the cells (e.g., in 0.5% FBS media) for 4-6 hours prior to stimulation.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of AS-605240 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce PI3K/Akt signaling by adding a relevant agonist. For RAW 264.7 cells, C5a or MCP-1 are effective stimuli.[16] A common condition is 10-20 minutes of stimulation.
-
Essential Controls:
-
Negative Control: Untreated, unstimulated cells.
-
Positive Control: Vehicle-treated, stimulated cells.
-
-
Step 2: Cell Lysis and Lysate Preparation
Causality: This is the most critical step for phosphoprotein analysis. Endogenous phosphatases are highly active upon cell lysis and can rapidly dephosphorylate your target protein, leading to false-negative results.[17][18]
-
Preparation: Place culture dishes on ice. Aspirate media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Lyse cells directly on the plate using an appropriate ice-cold buffer, such as RIPA buffer , freshly supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[19][20]
-
Harvesting: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 20-30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your protein sample.
Step 3: Protein Quantification
Causality: Accurate quantification is non-negotiable for comparative analysis. It ensures that any observed differences in band intensity are due to changes in protein levels, not loading errors.
-
Use a standard protein assay like the Bicinchoninic acid (BCA) assay to determine the protein concentration of each sample.
-
Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of total protein (e.g., 20-30 µg) mixed with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
Step 4 & 5: SDS-PAGE and Protein Transfer
-
Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 10% gel for Akt, which is ~60 kDa).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Step 6 & 7: Blocking and Antibody Incubation
Causality: For phosphoprotein detection, using Bovine Serum Albumin (BSA) for blocking is superior to non-fat dry milk. Milk contains casein, an abundant phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background noise.[17][21]
-
Blocking: Block the membrane in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Key Antibodies:
-
Anti-pAkt (Ser473 or Thr308): This is your primary readout for inhibition. While Ser473 is commonly used, probing for Thr308 can provide a more direct correlation with Akt kinase activity.[4]
-
Anti-total Akt: This is a crucial internal control to ensure that the treatment with AS-605240 is not affecting the overall expression level of the Akt protein itself.[22]
-
Anti-Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin) confirms equal protein loading across all lanes.[23][24]
-
-
Step 8 & 9: Detection and Data Analysis
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.[25] It is vital to ensure the signal is not saturated to allow for accurate quantification.[25]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[26]
-
Normalization Calculation: The most robust method for presenting the data is as a ratio:
-
Normalize the pAkt band intensity to the total Akt band intensity for each lane (pAkt / total Akt). This corrects for any minor variations in total Akt protein levels.
-
Normalize this ratio to the loading control band intensity ((pAkt / total Akt) / GAPDH). This corrects for any initial loading errors.
-
Finally, express the results as a fold change relative to the stimulated, vehicle-treated positive control.
-
-
Expected Results and Interpretation
A successful experiment will show a strong pAkt band in the stimulated positive control lane. In the lanes treated with AS-605240, a dose-dependent decrease in the intensity of the pAkt band should be observed. The total Akt and loading control bands should remain consistent across all lanes.
Example Quantitative Data Summary:
| Treatment | AS-605240 (µM) | Normalized pAkt/Akt Ratio (Fold Change vs. Control) |
| Unstimulated | 0 | 0.15 |
| Stimulated (Control) | 0 | 1.00 |
| Stimulated + AS-605240 | 0.1 | 0.78 |
| Stimulated + AS-605240 | 1.0 | 0.45 |
| Stimulated + AS-605240 | 5.0 | 0.18 |
| Stimulated + AS-605240 | 10.0 | 0.09 |
This quantitative data clearly validates that AS-605240 inhibits agonist-induced Akt phosphorylation in a dose-dependent manner, confirming its on-target biological activity within the cellular context.
References
-
Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available from: [Link]
-
Shaik, A., Bammidi, S., & Gande, S. (2021). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. Pharmacological Reports. Available from: [Link]
-
Cellagen Technology. (n.d.). AS-605240 | PI3K inhibitor. Retrieved from [Link]
-
Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available from: [Link]
-
ResearchGate. (n.d.). CAL-101/AS-605240 rescues the overactivation of the PI3K/AKT pathway in SodA-induced sarcoidosis. Retrieved from [Link]
-
D'Amario, D., Siracusano, A., & Crea, F. (2010). Effects of PI3Kγ Inhibition Using AS-605240 in Acute Myocardial Infarction. Circulation Research. Available from: [Link]
-
ResearchGate. (n.d.). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Retrieved from [Link]
-
ResearchGate. (n.d.). AS605240 suppresses intracellular PAkt in splenocytes of NOD mice and.... Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I quantify the phosphorylation relative to total protein on western blot?. Retrieved from [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs. Available from: [Link]
-
ResearchGate. (n.d.). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]
-
Saad, M. I., et al. (2011). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. The Journal of Immunology. Available from: [Link]
-
Vincent, E. E., et al. (2011). Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer. British Journal of Cancer. Available from: [Link]
-
Thorsen, S. B., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available from: [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). PI3K/AKT/mTOR Pathway in Cancer: A Review on the Current State and Future Challenges. Cancers. Available from: [Link]
-
Nawrocki, A. R., et al. (2011). Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner. PLoS ONE. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
LabXchange. (2021). How to Interpret a Western Blot: The basics. Retrieved from [Link]
-
MDPI. (n.d.). Natural Products Targeting the PI3K-Akt-mTOR Signaling Pathway in Cancer. Retrieved from [Link]
-
YouTube. (2019). How to best present a quantitative Western blot for publication. Retrieved from [Link]
-
Abcam. (n.d.). Procedure for detection of phosphorylated proteins in western blot. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I solve my detection problem for phospho-Akt in western blot?. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Western blot analyses of pAKT in MDA-MB-231 cells after 24 h.... Retrieved from [Link]
-
MDPI. (n.d.). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for Akt-P at (Ser473) and (Thr308). Western blots.... Retrieved from [Link]
-
Addgene Blog. (n.d.). Antibodies 101: Normalization and Loading Controls for Western Blots. Retrieved from [Link]
-
Pal, H. C., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Carcinogenesis. Available from: [Link]
-
Frontiers. (n.d.). The Paradox of Akt-mTOR Interactions. Retrieved from [Link]
Sources
- 1. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | The Paradox of Akt-mTOR Interactions [frontiersin.org]
- 12. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. inventbiotech.com [inventbiotech.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. resources.biomol.com [resources.biomol.com]
- 25. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. LabXchange [labxchange.org]
AS-605240 vs. Wortmannin: A Technical Guide to PI3K Inhibition Potency and Specificity
Executive Summary
In the landscape of Phosphoinositide 3-kinase (PI3K) inhibition, the choice between AS-605240 and Wortmannin represents a decision between isoform-specific precision and broad-spectrum potency .
-
Wortmannin is a historic, irreversible pan-PI3K inhibitor. It acts as a "chemical knockout" for the entire PI3K family (Class I, II, III) with nanomolar potency but suffers from extreme instability in aqueous media and significant off-target toxicity (e.g., mTOR, DNA-PK).
-
AS-605240 is an ATP-competitive, reversible inhibitor optimized for PI3K
(Class IB). It is the reagent of choice for dissecting immune-specific signaling (GPCR-mediated) while sparing the ubiquitous PI3K / functions required for general cell survival, provided it is dosed within its selectivity window.
This guide analyzes the potency, specificity, and operational requirements of both compounds to ensure experimental rigor.
Comparative Analysis: Potency & Specificity
The following data aggregates multiple independent assays (HTRF, Lipid Kinase) to establish a consensus on inhibitory profiles.
Table 1: IC Potency Comparison (Cell-Free Assays)
| Target Isoform | AS-605240 (IC | Wortmannin (IC | Interpretation |
| PI3K | 8 - 30 nM | ~3 nM | Both are highly potent against |
| PI3K | ~60 - 250 nM | ~2 - 5 nM | AS-605240 shows ~7.5 to 30-fold selectivity against |
| PI3K | ~270 nM | ~2 - 5 nM | AS-605240 spares |
| PI3K | ~300 nM | ~2 - 5 nM | AS-605240 spares |
| mTOR / DNA-PK | > 10 | ~100 - 200 nM | Wortmannin hits these critical kinases at higher concentrations. |
Table 2: Mechanism & Stability Profile
| Feature | AS-605240 | Wortmannin |
| Mechanism of Action | ATP-Competitive (Reversible) | Covalent Modification (Irreversible alkylation of Lys-802) |
| Binding Site | ATP Binding Pocket | Catalytic Site (Lysine residue) |
| Aqueous Stability ( | Stable (> 24 hrs) | Critical Instability (~10 mins in pH 7.4 media) |
| Cell Permeability | High (Orally active in vivo) | High |
| Primary Application | Inflammation, Autoimmune (Lupus, RA) | Total PI3K Shutdown, Autophagy inhibition |
Mechanistic Visualization: Pathway Specificity
To understand why you choose one over the other, you must visualize the entry points. PI3K
Figure 1: Differential inhibition points. Wortmannin acts as a broad block, while AS-605240 selectively targets the GPCR-driven inflammatory axis.
Technical Deep Dive & Best Practices
Wortmannin: The "Time-Critical" Reagent
Wortmannin is a fungal metabolite that covalently modifies a conserved lysine residue in the PI3K catalytic site.
-
The Trap: Many researchers fail to account for its rapid hydrolytic degradation. In neutral pH tissue culture media, the half-life is approximately 10 minutes .
-
Consequence: If you treat cells for 24 hours without refreshing, the inhibitor is inactive for the vast majority of the experiment.
-
Protocol Adjustment:
-
Prepare stocks in high-quality anhydrous DMSO (stable for months at -20°C).
-
Add to aqueous media immediately prior to use.
-
For long-term assays (>2 hours), replenish the media with fresh inhibitor every 2-4 hours.
-
AS-605240: The "Dosing Window" Reagent
AS-605240 is ATP-competitive.[1][2] Its utility relies entirely on the concentration window.
-
The Trap: Overdosing. At 1
M, AS-605240 begins to significantly inhibit PI3K (IC ~60 nM) and PI3K (IC ~270 nM). -
Consequence: Loss of specificity. You may attribute effects to PI3K
(immune function) when you are actually blocking general cell survival (PI3K ). -
Protocol Adjustment:
-
Ideal Range: 10 nM – 100 nM for high specificity.
-
Verification: Always include a PI3K
-specific control (e.g., BYL-719) alongside AS-605240 to verify that the observed phenotype is indeed -dependent.
-
Experimental Protocol: Cell-Based PI3K Inhibition Assay
This protocol validates the efficacy of AS-605240 vs. Wortmannin using AKT phosphorylation (Ser473) as a readout.
Materials:
-
RAW 264.7 Macrophages (Rich in PI3K
). -
Stimulant: C5a (Complement factor) or fMLP (GPCR agonists).
-
Lysis Buffer with Phosphatase Inhibitors (Critical).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Starve in serum-free media for 4 hours. -
Inhibitor Pre-treatment:
-
Group A (Control): DMSO only.
-
Group B (Wortmannin): 100 nM (Add immediately before step 3).
-
Group C (AS-605240): 50 nM (Incubate 30 mins).
-
-
Stimulation: Add C5a (10 nM) for exactly 5 minutes .
-
Note: PI3K signaling is rapid; 5 mins is peak pAKT.
-
-
Termination: Aspirate media rapidly; wash 1x with ice-cold PBS; add boiling SDS-PAGE lysis buffer.
-
Western Blot:
-
Probe: Anti-pAKT (Ser473).[3]
-
Loading Control: Total AKT or GAPDH.
-
Expected Results:
-
Wortmannin: Complete ablation of pAKT signal (blocks all isoforms).
-
AS-605240: Significant reduction of pAKT (blocks GPCR-driven
isoform). -
Control (PDGF stimulation): If you stimulate with PDGF (RTK-driven) instead of C5a, AS-605240 (at 50 nM) should NOT inhibit pAKT, whereas Wortmannin will. This proves specificity.
Decision Matrix
Use the following logic flow to select the correct inhibitor for your study.
Figure 2: Experimental decision tree for PI3K inhibitor selection.
References
-
Camps, M. et al. (2005).[1] "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis."[1] Nature Medicine, 11(9), 936-943.
-
Wymann, M. P. et al. (1996). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Molecular and Cellular Biology, 16(4), 1722-1733.
-
Cayman Chemical. (n.d.).[4] "Wortmannin Product Information & Stability Data." Cayman Chemical Datasheets.
-
Tocris Bioscience. (n.d.). "AS 605240: Biological Activity and Specificity."[1][2] Tocris Product Guide.
-
Selleck Chemicals. (n.d.). "AS-605240 PI3K Inhibitor Data." Selleckchem.[5]
Sources
Definitive Guide: Validating AS-605240 Target Engagement via PI3Kγ Knockout Models
Executive Summary
AS-605240 is a widely cited, ATP-competitive inhibitor of Phosphoinositide 3-kinase gamma (PI3K
This guide provides a rigorous framework for validating AS-605240 specificity. It moves beyond simple IC50 measurements, advocating for a "Null Hypothesis" approach using PI3K
Part 1: The Pharmacological Landscape
Before designing validation experiments, it is critical to understand where AS-605240 sits relative to alternatives. AS-605240 is isoform-selective, not isoform-specific. High concentrations (
Table 1: Comparative Profile of PI3K Modulators
| Feature | AS-605240 (Research Tool) | IPI-549 / Eganelisib (Clinical Standard) | Wortmannin / LY294002 (Pan-Inhibitor) |
| Primary Target | PI3K | PI3K | Class I PI3Ks ( |
| Enzymatic IC50 | ~8 nM | ~1.2 nM | ~1–5 nM |
| Cellular IC50 | ~90–250 nM (Macrophage) | ~1–10 nM | Non-selective |
| Selectivity Profile | ~30-fold vs. | >100-fold vs. all Class I isoforms | None |
| Reversibility | Reversible | Reversible | Irreversible (Wortmannin) |
| Primary Risk | Inhibits PI3K | Low off-target risk | High toxicity; dirty profile |
Critical Insight: The ~7.5-fold selectivity over PI3K
is the danger zone. If you use AS-605240 at 5-10, you are likely inhibiting PI3K , mimicking a pan-PI3K blockade.
Part 2: The Validation Logic (The Null Hypothesis)
To confirm target engagement, we employ a genetic "negative control."
-
Hypothesis: If AS-605240 acts only on PI3K
, it should have zero effect on cells lacking the Pik3cg gene. -
The Trap: If AS-605240 reduces cell viability or signaling in a KO model, the drug is acting off-target (likely hitting PI3K
or other kinases).
Visualization: The Signaling Architecture
PI3K
Figure 1: Differential activation of PI3K isoforms. Validation assays must use GPCR agonists to specifically engage the PI3K
Part 3: Experimental Protocols
Protocol A: Phospho-AKT (Ser473) Readout
This is the gold-standard biochemical assay. PI3K
Model System: Bone Marrow-Derived Macrophages (BMDMs) or Neutrophils from WT and Pik3cg
-
Agonist: C5a (10–50 nM) or fMLP (1
). -
Antibodies: Anti-pAKT (Ser473), Anti-Total AKT, Anti-PI3K
(to confirm KO).
Step-by-Step Workflow:
-
Starvation: Serum-starve BMDMs for 4 hours (removes basal growth factor signals driven by PI3K
). -
Pre-treatment: Incubate cells with AS-605240 (Dose curve: 10 nM – 5
) for 30 minutes.-
Control: DMSO vehicle.
-
-
Stimulation: Add C5a for exactly 2–5 minutes (PI3K signaling is rapid and transient).
-
Lysis: Immediately place on ice and lyse in RIPA buffer with phosphatase inhibitors.
-
Analysis: Western Blot.
Success Criteria:
-
WT Cells: Dose-dependent reduction of pAKT.
-
KO Cells: pAKT should be absent or very low (blunted) regardless of drug presence.
-
Failure Mode: If KO cells show high basal pAKT that is further reduced by AS-605240, the drug is inhibiting PI3K
/ (Off-Target).
Protocol B: Functional Chemotaxis Assay (Transwell)
PI3K
Step-by-Step Workflow:
-
Setup: Use 3
(neutrophil) or 5 (macrophage) pore size Transwell inserts. -
Chemoattractant: Add C5a or MCP-1 to the bottom chamber.
-
Treatment: Pre-incubate cells with AS-605240 (100 nM and 1
) for 20 mins. -
Migration: Allow migration for 2–4 hours at 37°C.
-
Quantification: Count migrated cells (ATP luminescence or crystal violet stain).
Part 4: Data Interpretation & Troubleshooting
The following decision matrix helps interpret results when comparing Wild Type (WT) vs. Knockout (KO) responses.
Figure 2: Decision tree for interpreting pharmacological validation data.
Troubleshooting "False" Signals
-
Residual Signal in KO: If Pik3cg
cells still show pAKT upon C5a stimulation, check for PI3K redundancy . PI3K can sometimes couple to GPCRs at high agonist concentrations.-
Solution: Use a selective PI3K
inhibitor (e.g., TGX-221) alongside AS-605240 to dissect the contribution.
-
-
Toxicity vs. Specificity: If AS-605240 kills KO cells (viability assay), the mechanism is non-PI3K
mediated cytotoxicity. Do not use these concentrations for functional assays.
References
-
Camps, M. et al. (2005).[1] "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis."[1][2][3] Nature Medicine.[3] Link
- Seminal paper establishing AS-605240 specificity and in vivo efficacy.
-
Barber, D.F. et al. (2005).[4] "PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus."[1][4] Nature Medicine.[3] Link
- Validates AS-605240 in autoimmune models using KO controls.
-
Evans, C.A. et al. (2016). "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate." Journal of Medicinal Chemistry. Link
- Provides comparative data between AS-605240 and the more selective IPI-549.
-
Hawkins, P.T. & Stephens, L.R. (2015). "PI3K signalling in inflammation." Biochimica et Biophysica Acta. Link
- Review of GPCR vs RTK activ
-
Horizon Discovery. (2018).[5] "5 ways to validate and extend your research with Knockout Cell Lines." Link
- Methodological grounding for using KO lines as neg
Sources
- 1. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Technical Guide: AS-605240 IC50 Determination & Isoform Selectivity in Macrophage Assays
Introduction: The PI3Kγ Imperative in Macrophage Biology
In the landscape of macrophage-mediated inflammation, Phosphoinositide 3-kinase gamma (PI3Kγ) occupies a critical node.[1] Unlike the ubiquitously expressed alpha (α) and beta (β) isoforms, PI3Kγ is enriched in leukocytes and is primarily activated by G-protein-coupled receptors (GPCRs) rather than receptor tyrosine kinases. This makes it a high-value target for modulating chemotaxis and inflammatory cytokine release without the broad metabolic toxicity associated with pan-PI3K inhibition.
AS-605240 is a potent, ATP-competitive inhibitor selective for the PI3Kγ isoform.[2][3] For researchers, the challenge lies not just in using the inhibitor, but in accurately determining its IC50 in a cellular context where redundancy between PI3K isoforms (particularly δ and γ) can obscure data.
This guide provides a rigorous framework for determining the IC50 of AS-605240 in macrophage assays, comparing its performance against standard alternatives like Wortmannin and LY294002.
Mechanistic Basis & Signaling Pathway[4][5][6][7]
To design a valid IC50 assay, one must understand the specific signaling kinetics. AS-605240 targets the ATP-binding pocket of the p110γ catalytic subunit. In macrophages (e.g., RAW 264.7 or BMDMs), this pathway is triggered by chemokines like C5a or MCP-1 (CCL2).
Figure 1: PI3Kγ Signaling Cascade in Macrophages
The following diagram illustrates the specific node inhibited by AS-605240 downstream of GPCR activation.
Caption: AS-605240 blocks the conversion of PIP2 to PIP3 by p110γ, preventing Akt phosphorylation downstream of GPCR stimulation.
Comparative Performance Analysis
Before establishing an assay, it is vital to understand how AS-605240 compares to other PI3K inhibitors. The distinction between Enzymatic IC50 (cell-free) and Cellular IC50 is critical; cellular potency is often lower due to ATP competition (~1-5 mM intracellular ATP) and membrane permeability.
Table 1: Inhibitor Profile Comparison[8]
| Feature | AS-605240 | Wortmannin | LY294002 | Idelalisib (CAL-101) |
| Primary Target | PI3Kγ (Isoform Selective) | Pan-PI3K (Class I, II, III) | Pan-PI3K (Class I) | PI3Kδ (Isoform Selective) |
| Mechanism | ATP-Competitive (Reversible) | Covalent/Irreversible | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) |
| Enzymatic IC50 | 8 nM (γ) | ~3–5 nM | ~0.5–1.4 μM | ~2.5 nM (δ) |
| Selectivity Profile | 30-fold vs β/δ; 7.5-fold vs α | Non-selective | Non-selective | Highly selective for δ |
| Cellular IC50 (Macrophage p-Akt) | ~90 nM (0.09 μM) | ~10–50 nM | ~10–50 μM | Varies (used as control) |
| Stability | High | Low (Unstable in media) | Moderate | High |
| Key Limitation | High conc (>10 μM) may hit α isoform | Toxicity; Short half-life | Off-target effects (e.g., mTOR, CK2) | Limited efficacy in γ-driven migration |
Expert Insight: While Wortmannin is more potent, its irreversibility and instability make it poor for long-term assays (like 24h cytokine release). AS-605240 offers the stability required for functional assays while maintaining isoform specificity at concentrations < 1 μM.
Protocol: Determination of Cellular IC50 (p-Akt Readout)
This protocol uses the phosphorylation of Akt (Ser473) as a direct readout of PI3Kγ activity. This is the most robust method for determining target engagement (IC50) in RAW 264.7 cells or BMDMs.
Experimental Workflow
Caption: Critical timing workflow. Note the short stimulation window to capture peak phosphorylation.
Step-by-Step Methodology
-
Cell Preparation:
-
Seed RAW 264.7 macrophages at
cells/well in a 6-well plate. -
Allow adherence overnight in DMEM + 10% FBS.
-
-
Starvation (Crucial Step):
-
Wash cells 2x with PBS.
-
Replace medium with serum-free DMEM . Incubate for 2–4 hours.
-
Why? Basal growth factors in serum activate PI3Kα/β, masking the PI3Kγ signal you want to measure.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of AS-605240 in DMSO.
-
Recommended Range: 0 nM (Vehicle), 10 nM, 30 nM, 100 nM, 300 nM, 1 μM, 3 μM, 10 μM.
-
Add to cells (final DMSO < 0.1%) and incubate for 30–60 minutes at 37°C.
-
-
Stimulation:
-
Stimulate with a GPCR agonist: C5a (50 nM) or MCP-1/CCL2 (50 ng/mL) .
-
Timing: Incubate for exactly 2–5 minutes .
-
Self-Validation: Run a "Time Course" pilot first. p-Akt usually peaks at 2-5 mins and degrades rapidly.
-
-
Lysis & Detection:
-
Immediately place plate on ice. Aspirate media.
-
Lyse with RIPA buffer containing protease AND phosphatase inhibitors (Na3VO4, NaF).
-
Analyze via Western Blot (p-Akt Ser473 vs. Total Akt) or HTRF/ELISA.
-
Data Analysis & Expected Results
-
Calculation: Plot p-Akt signal intensity (normalized to Total Akt) vs. log[Inhibitor]. Fit to a non-linear regression (4-parameter logistic).
-
Expected IC50: You should observe an IC50 of approximately 0.09 – 0.2 μM for C5a-induced signaling.
-
Selectivity Check: If the IC50 shifts significantly >1 μM, suspect off-target inhibition (PI3Kα) or insufficient starvation.
Protocol: Functional IC50 (Chemotaxis Assay)
The IC50 for preventing cell migration (Chemotaxis) is typically higher than the signaling IC50 due to signal amplification and the contribution of other pathways (e.g., MAPK).
-
Setup: Use a Transwell system (Boyden Chamber) with 5 μm or 8 μm pore size.[4]
-
Preparation: Resuspend macrophages in serum-free media containing AS-605240 (various concentrations).
-
Loading:
-
Lower Chamber: Chemoattractant (e.g., MCP-1 at 10-50 ng/mL).
-
Upper Chamber: Cell suspension + Inhibitor.
-
-
Incubation: 3–4 hours at 37°C.
-
Quantification:
-
Expected IC50: ~1.0 – 5.0 μM.
-
Note: In RAW 264.7 cells, AS-605240 inhibits MCP-1 induced chemotaxis with an IC50 of ~5.3 μM .[6]
-
Expert Tips & Troubleshooting
-
The "Hook Effect" in Solubility: AS-605240 is hydrophobic. At concentrations >10 μM, ensure it remains in solution (no precipitation), which can cause false negatives.
-
Isoform Redundancy: If AS-605240 fails to fully block migration, PI3Kδ (p110δ) may be compensating. Consider a co-treatment control with Idelalisib to prove gamma-dependency.
-
Viability Control: Always run an MTT or CellTiter-Glo assay in parallel at the highest concentration (10-30 μM) to ensure reduced p-Akt/migration is due to inhibition, not cell death.
References
-
Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943. Link
-
MedChemExpress. (n.d.). AS-605240 Product Information & Biological Activity.[2][3][4][6][7] MedChemExpress. Link
-
Barber, D.F. et al. (2005). Class IB-phosphatidylinositol 3-kinase (PI3K) deficiency ameliorates IAPE-mediated autoimmune encephalomyelitis. Journal of Immunology. Link
-
Selleck Chemicals. (n.d.). AS-605240 Datasheet and PI3K Selectivity Profile. SelleckChem. Link
-
Hirsch, E. et al. (2000). Central role for G protein-coupled phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049-1053. Link
Sources
- 1. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of AS-605240
Executive Summary & Biological Context
AS-605240 is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3K
The Safety Paradox: While AS-605240 is a valuable tool for studying autoimmune diseases (rheumatoid arthritis, lupus), its potency defines its hazard. It is biologically active in the nanomolar range (
Core Directive: Treat AS-605240 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . All disposal protocols must guarantee the thermal destruction of the quinoxaline-thiazolidinedione pharmacophore.
Hazard Identification & PPE Matrix
The following safety profile is derived from the Global Harmonized System (GHS) and structural activity relationships (SAR) for thiazolidinedione derivatives.
GHS Classification (Derived)
| Hazard Category | Code | Description | Scientific Rationale |
| Acute Toxicity | H302 | Harmful if swallowed | Standard precaution for kinase inhibitors affecting cell survival pathways. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility | PI3K signaling is critical for gametogenesis and embryonic development. |
| Aquatic Toxicity | H411 | Toxic to aquatic life | Lipophilic nature ( |
| Skin Irritation | H315 | Causes skin irritation | Thiazolidinedione moiety is a known contact irritant.[5] |
The "DMSO Carrier" Risk
AS-605240 is insoluble in water but highly soluble in DMSO (Dimethyl Sulfoxide).
-
The Danger: DMSO is a potent skin penetrant. If AS-605240 is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the inhibitor directly through nitrile gloves and skin into the bloodstream.
-
Mitigation: Double-gloving is mandatory when handling stock solutions.
PPE Requirements
-
Respiratory: Fume hood (primary). N95/P100 mask if handling open powder outside a hood (not recommended).
-
Dermal: Double Nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Disposal Workflows
Do NOT treat AS-605240 with bleach or strong acids for "deactivation." Chemical oxidation of complex heterocycles can generate unknown, potentially more toxic byproducts. High-temperature incineration is the only validated method for destruction.
Scenario A: Solid Waste (Powder & Contaminated Debris)
-
Applies to: Expired vials, weighing boats, pipette tips, contaminated gloves.
-
Protocol:
-
Segregate: Do not mix with general trash.
-
Containerize: Place all solids into a Yellow Biohazard/Chemo Waste Bag or a dedicated rigid container labeled "Cytotoxic/Drug Waste."
-
Labeling: Affix a hazardous waste tag listing: "AS-605240 Solid Waste - Toxic - PI3K Inhibitor."
-
Disposal Path: Transfer to EHS for Incineration (Waste Code: Incineration Only ).
-
Scenario B: Liquid Waste (Stock Solutions in DMSO)
-
Applies to: Unused stock solutions, aliquots, or high-concentration reaction mixes.
-
Protocol:
-
Classification: AS-605240 (Formula:
) does not contain Halogens (F, Cl, Br). -
Solvent Check:
-
If dissolved in DMSO/Ethanol : Dispose as Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform : Dispose as Halogenated Organic Waste .
-
-
Bulking: Pour into the appropriate solvent carboy.
-
Rinsing: Triple-rinse the empty vial with a small amount of solvent; add rinsate to the waste carboy.
-
Record Keeping: Log the addition on the carboy tag. Write the full chemical name, not just "Inhibitor."
-
Scenario C: Aqueous Waste (Cell Media/Buffers)
-
Applies to: Cell culture media containing nanomolar concentrations.
-
Protocol:
-
Assessment: If concentration is
, many institutions allow drain disposal only if followed by massive dilution (check local EHS). -
Best Practice (Zero Discharge): Collect media in a dedicated "Aqueous Hazardous Waste" carboy.
-
Deactivation: Add 10% bleach to the carboy only to kill biological agents (cells/virus), but acknowledge this does not destroy the chemical inhibitor. Mark as "Bleached Aqueous Waste with Trace Organics."
-
Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of AS-605240 materials.
Figure 1: Decision tree for AS-605240 waste segregation. Note that incineration is the ultimate endpoint for all streams to ensure pharmacophore destruction.
Emergency Spill Response
Scenario: You drop a vial of AS-605240 dissolved in DMSO (10 mM) on the bench.
-
Evacuate & Alert: Inform nearby colleagues.
-
PPE Upgrade: Ensure you are wearing a lab coat and double nitrile gloves.
-
Containment: Do NOT use water. Water causes DMSO to spread faster and may precipitate the compound unpredictably.
-
Absorption: Cover the spill with absorbent pads or vermiculite.
-
Cleanup:
-
Disposal: Place all pads and gloves used into the Solid Hazardous Waste bag (Scenario A).
References & Verification
The protocols above are synthesized from specific compound properties and federal hazardous waste regulations.
-
Cayman Chemical. AS-605240 Safety Data Sheet (SDS). Retrieved from
-
Selleck Chemicals. AS-605240 Chemical Properties and Handling. Retrieved from
-
Merck Millipore. PI3K Inhibitor Safety Guidelines. Retrieved from
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from
-
PubChem. Compound Summary: AS-605240 (CID 448018). Retrieved from
Sources
Personal protective equipment for handling AS-605240
Operational Safety Guide: Handling AS-605240 (PI3K Inhibitor)
Executive Safety Assessment
Compound Profile: AS-605240 is a potent, ATP-competitive inhibitor of the PI3K
The Silent Hazard: While the solid powder presents an inhalation risk, the most insidious danger in the laboratory arises when AS-605240 is solubilized in Dimethyl Sulfoxide (DMSO) . DMSO is a bipolar aprotic solvent that permeates biological membranes (skin) rapidly. If AS-605240 is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the inhibitor directly into your systemic circulation, bypassing the skin's natural barrier function.
Core Hazard Classifications (GHS):
-
H361: Suspected of damaging fertility or the unborn child (Class effect of PI3K inhibitors).
-
H373: May cause damage to organs (Liver/Gastrointestinal) through prolonged or repeated exposure.
-
H301: Toxic if swallowed (Assumption of high potency).
The PPE Protocol: Engineering Your Defense
Standard "lab coat and gloves" are insufficient without material verification. You must select PPE based on the state of matter.
A. Hand Protection (The Critical Barrier)
Scientific Rationale: Latex gloves are permeable to organic solvents and should never be used with DMSO stocks. Standard disposable nitrile gloves (4 mil) provide splash protection but have a "breakthrough time" of <5 minutes against pure DMSO.
| Glove Material | DMSO Resistance | Tactile Sensitivity | Recommendation |
| Latex | Poor | High | DO NOT USE. Rapid permeation. |
| Std. Nitrile (4 mil) | Fair (<5 min) | High | Double Glove Required. Change immediately upon splash. |
| Butyl Rubber | Excellent (>480 min) | Low | Mandatory for large volume spills (>100 mL). |
| Silver Shield® | Excellent | Low | Best for spill cleanup; wear under nitrile for grip. |
The "Double-Glove" Protocol (Self-Validating System):
-
Inner Layer: Brightly colored nitrile (e.g., Orange/Blue).
-
Outer Layer: Standard white/purple nitrile.
-
Validation: If the outer glove is compromised, the bright inner color provides immediate visual contrast, signaling a breach.
-
Change Frequency: Replace outer gloves every 60 minutes of active handling, or immediately if a splash occurs.
B. Respiratory Protection[1][2][3][4][5]
-
Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 - total exhaust).
-
Secondary Control (Spills/Maintenance): If hood containment is breached, use a P100/N95 Particulate Respirator . Surgical masks provide zero protection against chemical aerosols.
C. Ocular & Body Protection[1][2][6][7]
-
Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses when handling DMSO solutions.
-
Body: Tyvek® sleeves or a fluid-resistant lab coat (buttoned to the neck) prevents absorption through forearms resting on the biosafety cabinet sash.
Operational Workflows
Visualization: PPE Decision Logic
This decision matrix dictates your safety posture based on the physical state of the compound.
Figure 1: Decision logic for selecting PPE based on the physical state of AS-605240.
Protocol A: Solubilization (Powder to Liquid)
Objective: Dissolve AS-605240 in DMSO (typically to 10-50 mM) without aerosolizing the powder.
-
Preparation: Place the sealed vial of AS-605240 inside the fume hood. Allow it to equilibrate to room temperature to prevent condensation.
-
Static Control: Use an anti-static gun on the vial if the powder appears "fly-away."
-
Addition: Add DMSO slowly down the side of the vial wall. Do not squirt directly onto the powder (risks puffing).
-
Vortexing: Cap tightly. Vortex inside the hood.
-
Validation: Invert the vial. Check for undissolved crystals. If clear, wipe the exterior of the vial with a Kimwipe soaked in 10% bleach (to degrade trace residue) before removing from the hood.
Protocol B: Spill Response (Bioactive)
Scenario: You have dropped a 10 mL vial of 10 mM AS-605240 in DMSO on the floor.
-
Isolate: Alert nearby personnel. "Bioactive Spill - Do Not Enter."
-
PPE Upgrade: Don Silver Shield® or Butyl gloves over your nitrile gloves. Put on shoe covers.
-
Contain: Place absorbent pads over the spill (do not wipe yet).
-
Deactivate: Pour 10% Bleach (Sodium Hypochlorite) or a specific solvent deactivator gently over the pads. Allow to sit for 15 minutes. Note: Bleach oxidizes the compound, reducing bioactivity.
-
Clean: Scoop up pads into a hazardous waste bag. Scrub the area with soap and water (DMSO is water-soluble).
Waste Disposal & Deactivation
Do not pour down the drain. AS-605240 is an environmental toxin.[1][2]
| Waste Stream | Item Description | Disposal Method |
| Solid Waste | Contaminated gloves, pipette tips, tubes | High-Temperature Incineration (Red Bag/Biohazard) |
| Liquid Waste | DMSO stocks, cell culture media | Chemical Waste Stream (Label: "Toxic Organic - PI3K Inhibitor") |
| Sharps | Needles used for injection | Sharps Container (Incineration) |
References
-
Cayman Chemical. (2023).[1] AS-605240 Safety Data Sheet (SDS).
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).[3] (Reference for DMSO breakthrough times).
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 11666874 (AS-605240).
-
Occupational Safety and Health Administration (OSHA). (2024). Controlling Exposure to Hazardous Drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
